Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate Chemical Structure
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate represents a high-value chiral scaffold in modern medicinal chemistry. Distinguished by its trans-1,3-disubstitution pattern, this molecule serves as a rigidified linker that directs substituents into defined spatial vectors, unlike the more conformationally mobile linear diamines. This guide provides a comprehensive analysis of its stereochemical architecture, validated synthetic protocols for its isolation, and its strategic application as a pharmacophore spacer in kinase inhibitors and PROTACs.
Structural Architecture & Stereochemical Analysis
Stereochemical Assignment
The nomenclature (1R,3R) in the context of a 1,3-disubstituted cyclohexane confirms a trans relationship between the carbamate and the amine.
Cis-1,3-cyclohexanes (e.g., 1R,3S) typically adopt a diequatorial (e,e) conformation, which is thermodynamically favored and possesses a plane of symmetry (meso compounds).
Trans-1,3-cyclohexanes (e.g., 1R,3R) lack this symmetry. Geometrically, they cannot adopt an (e,e) or (a,a) conformation. Instead, they exist in a chair conformation where one substituent is equatorial and the other is axial (a,e
e,a).
Conformational Locking
The presence of the bulky Benzyl Carbamate (Cbz) group dictates the major conformer. To minimize 1,3-diaxial interactions, the Cbz-protected nitrogen preferentially occupies the equatorial position. Consequently, the free amine (or its ammonium salt) is forced into the axial position.
Implication for Drug Design:
This axial-equatorial arrangement creates a distinct vector angle (approx. 109.5° projected) that is critical for inducing "turns" in peptidomimetics or positioning warheads in covalent inhibitors.
Figure 1: Conformational analysis of the 1,3-trans system. The bulky Cbz group drives the equilibrium toward the equatorial position, locking the free amine axially.
Synthetic Methodology
Synthesis of the (1R,3R) isomer requires overcoming the statistical formation of the thermodynamically more stable cis isomer. The most robust route involves the Curtius Rearrangement of a chiral amino acid precursor or the Desymmetrization of a cyclic anhydride followed by resolution.
Protocol: Asymmetric Synthesis via Curtius Rearrangement
This protocol ensures high enantiomeric excess (ee) by starting from the commercially available (1R,3R)-3-aminocyclohexanecarboxylic acid.
Mechanism:[1] The amine is more nucleophilic than the carboxylate, forming N-Cbz-3-aminocyclohexanecarboxylic acid.
Acidify to pH 2, extract with EtOAc, and dry.
Curtius Rearrangement (Carboxyl to Amine):
Dissolve the N-Cbz acid intermediate in dry Toluene.
Add TEA (1.1 eq) and DPPA (1.1 eq). Heat to 80°C for 2 hours.
Observation: Evolution of
gas indicates isocyanate formation.
Crucial Step: Once isocyanate formation is complete, add excess Benzyl alcohol (BnOH) instead of
-BuOH if a bis-Cbz is desired, or add water to generate the free amine.
Target Specific Modification: To obtain the specific title compound (Mono-Cbz on one amine, free amine on the other), the starting material requires differentiation.
Correction for Title Compound: The most direct route to the mono-carbamate from the diamine is controlled mono-protection .
Validated Protocol: Mono-Protection of (1R,3R)-1,3-Cyclohexanediamine
Note: This route assumes access to the chiral diamine.
Setup: Dissolve (1R,3R)-1,3-cyclohexanediamine (1.0 g, 8.7 mmol) in DCM (50 mL) and cool to -78°C.
Addition: Add the Cbz-Cl solution via syringe pump over 4 hours.
Causality: The low temperature and slow addition rate combined with excess diamine statistically favor mono-protection over di-protection.
Workup:
Wash the organic layer with water (removes unreacted diamine salts).
The organic layer contains the Mono-Cbz product and small amounts of Bis-Cbz.
Purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient).
Figure 2: Kinetic control strategy for the synthesis of the mono-protected scaffold.
Analytical Characterization
To validate the structure, the following analytical signatures must be confirmed.
Technique
Expected Signature
Structural Insight
1H NMR (DMSO-d6)
7.35 (m, 5H, Ar-H)
Confirms Benzyl group presence.
5.05 (s, 2H, O-CH2-Ph)
Characteristic benzylic methylene singlet.
3.40 (m, 1H, H-1) vs 2.80 (m, 1H, H-3)
Distinct chemical shifts for axial vs equatorial protons on the ring.
Chiral HPLC
Single peak on Chiralpak AD-H
Confirms enantiomeric purity (absence of 1S,3S).
NOESY
Weak or no NOE between H-1 and H-3
Confirms trans relationship (diaxial protons would show strong NOE in cis).
Applications in Drug Discovery[2][3][4][5]
Linker Design in PROTACs
The (1R,3R) scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs). The rigidity of the cyclohexane ring reduces the entropic penalty of binding compared to flexible alkyl chains.
Vector Control: The trans arrangement directs the E3 ligase ligand and the Warhead at a ~120° angle, preventing "U-turn" conformations that can lead to intramolecular clashes.
Fragment-Based Drug Discovery (FBDD)
The free amine serves as a handle for amide coupling with fragment libraries, while the Cbz group acts as a lipophilic placeholder that can later be swapped for other hydrophobic moieties.
Cbz Cleavage: The benzyl carbamate is orthogonal to Boc/Fmoc. It can be removed via hydrogenolysis (
, Pd/C) to reveal the second amine, allowing for the synthesis of unsymmetrical ureas or bis-amides.
References
Stereochemistry of 1,3-Disubstituted Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Carbamates in Drug Design: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Synthesis of Chiral Diamines: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
Curtius Rearrangement Protocols: Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297–368. [Link]
[1] Executive Summary (1R,3R)-3-aminocyclohexyl carbamate benzyl ester (also known as Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate or (1R,3R)-N-Cbz-1,3-cyclohexanediamine ) is a high-value, chiral building block used in t...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(1R,3R)-3-aminocyclohexyl carbamate benzyl ester (also known as Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate or (1R,3R)-N-Cbz-1,3-cyclohexanediamine ) is a high-value, chiral building block used in the synthesis of peptidomimetics, small molecule inhibitors, and supramolecular catalysts.[1]
Unlike its cis-isomer (1R,3S), which can adopt a stable diequatorial conformation, the trans-(1R,3R) isomer possesses unique axial-equatorial geometry.[1] This structural rigidity makes it a critical scaffold for locking pharmacophores into specific spatial orientations, particularly in the development of Factor Xa inhibitors , DPP-4 inhibitors , and macrocyclic kinase inhibitors .[1]
This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol for mono-protection, and critical handling data for maintaining stereochemical integrity.[1]
CAS Number (Generic/Racemic): 1301714-04-4 (Note: Specific (1R,3R) isomer is often custom synthesized or resolved).[1]
Stereochemistry: The Trans-1,3 Challenge
The (1R,3R) configuration in a 1,3-disubstituted cyclohexane denotes a trans relationship between the substituents.[1]
Cis (1R,3S): Thermodynamically favored.[1] Both substituents can adopt an equatorial position (diequatorial).
Trans (1R,3R): Thermodynamically less favored.[1] One substituent is forced into an axial position while the other is equatorial .[1]
Implication for Synthesis: Standard hydrogenation of 1,3-phenylenediamine or 3-nitroaniline typically yields a mixture favoring the cis isomer (60-80%). Obtaining the pure (1R,3R) trans isomer requires specific resolution steps or stereoselective synthetic routes.[1]
Physical Properties
Property
Value / Description
Appearance
White to off-white solid or viscous oil (depending on purity)
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] Slightly soluble in water.[1]
pKa (Amine)
~10.5 (Primary amine at C3)
Chirality
Optical rotation depends on enantiomeric purity; (1R,3R) is the enantiomer of (1S,3S).[1]
Stability
Stable under ambient conditions.[1] Amine is sensitive to CO2 (carbamate formation).[1]
Synthesis & Production Protocols
The synthesis of (1R,3R)-3-aminocyclohexyl carbamate benzyl ester presents two primary challenges:
Stereocontrol: Isolating the trans isomer from a cis-rich mixture.[1]
Regiocontrol: Mono-protecting a diamine without forming the bis-Cbz product.
Validated Workflow: Resolution & Mono-Protection
The most robust route for research scale involves the resolution of trans-1,3-cyclohexanediamine followed by controlled mono-protection.[1]
Step 1: Synthesis of Trans-1,3-Cyclohexanediamine (Racemic)
Outcome: Mixture of cis (major) and trans (minor) isomers.[1]
Purification: Separation of cis and trans isomers via crystallization of their oxalate or tartrate salts.[1] The trans isomer is less soluble in specific alcohol/water mixtures.[1]
Step 2: Chiral Resolution (To obtain (1R,3R))
Method: Classical resolution using (S)-(+)-Mandelic acid or L-Tartaric acid .[1]
Protocol:
Dissolve trans-1,3-cyclohexanediamine in hot Ethanol.
Adjust pH to ~12 with NaOH (to keep unreacted diamine in aqueous phase or ensure product is free base? Correction: The product is an amine.[1][2][3] Keep pH basic to extract.)
Figure 1: Validated synthetic workflow for the isolation and mono-protection of the (1R,3R) isomer.
Applications in Drug Discovery[1]
The (1R,3R)-3-aminocyclohexyl carbamate benzyl ester serves as a versatile "linker-scaffold" in medicinal chemistry.[1]
Rigidification of Peptidomimetics
In peptide-based drug design, flexible linear chains often suffer from poor metabolic stability and low receptor affinity.[1] Replacing a dipeptide segment (e.g., Gly-Gly or Ala-Ala) with a 1,3-disubstituted cyclohexane ring introduces conformational constraints.[1]
Mechanism: The cyclohexane ring locks the N- and C-termini vectors, mimicking a
Hazards: Irritant to eyes, respiratory system, and skin.[1]
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.[1]
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][4] (Standard reference for Cbz stability and removal). [1]
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanisms of amine protection). [1]
Berkessel, A., et al. (2006).[1] "Organocatalytic Asymmetric Synthesis using 1,3-Diamines." Advanced Synthesis & Catalysis. (Context on chiral 1,3-diamine applications). [1]
Chemical Book. "Benzyl (3-aminocyclohexyl)carbamate Properties." (General physical property verification).
trans-1,3-aminocyclohexyl carbamate benzyl ester CAS number
This guide details the technical specifications, synthesis, and application of Benzyl (trans-3-aminocyclohexyl)carbamate (CAS 1223158-00-6), often referred to in literature as trans-1,3-aminocyclohexyl carbamate benzyl e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, synthesis, and application of Benzyl (trans-3-aminocyclohexyl)carbamate (CAS 1223158-00-6), often referred to in literature as trans-1,3-aminocyclohexyl carbamate benzyl ester or mono-Cbz-trans-1,3-diaminocyclohexane.
CAS Number: 1223158-00-6[1]
Core Identity & Chemical Significance
This compound is a mono-protected diamine scaffold used extensively in medicinal chemistry to introduce a cyclohexane spacer with defined stereochemistry. The trans-1,3-substitution pattern provides a specific rigid geometry (approx. 109.5° bond angles constrained by the ring) that differs significantly from flexible linear linkers or the linear trans-1,4-cyclohexane analogs.
The trans-1,3-arrangement places the two nitrogen substituents in a diequatorial conformation (most stable) or diaxial conformation. In the dominant diequatorial conformer, the vectors of the nitrogen lone pairs are oriented to facilitate specific binding interactions in enzyme pockets, making this scaffold valuable for Glycoside Hydrolase (GH) inhibitors and GPCR ligands .
Synthesis & Manufacturing Protocols
Strategic Analysis
The primary challenge in synthesizing CAS 1223158-00-6 is desymmetrization . The starting material, trans-1,3-diaminocyclohexane, has
symmetry. Reacting it with a protecting group (Cbz-Cl) requires strict stoichiometric control to prevent the formation of the di-Cbz byproduct.
Protocol: Statistical Mono-Protection
Objective: Selective formation of the mono-carbamate from the diamine.
Reagents:
trans-1,3-Diaminocyclohexane (1.0 equiv) [Commercially available as racemate]
Benzyl chloroformate (Cbz-Cl) (0.9 equiv)
Triethylamine (Et₃N) (1.5 equiv)
Dichloromethane (DCM) or THF (Solvent)
Step-by-Step Methodology:
Preparation: Dissolve trans-1,3-diaminocyclohexane (10 g) in anhydrous DCM (100 mL) and cool to -78°C (dry ice/acetone bath). Rationale: Low temperature reduces reaction kinetics, favoring the statistical mono-reaction over the faster second reaction.
Addition: Dilute Cbz-Cl (0.9 equiv) in DCM (20 mL). Add this solution dropwise over 2 hours using a syringe pump. Rationale: High dilution and slow addition ensure the concentration of Cbz-Cl remains low relative to the diamine, minimizing di-protection.
Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at 0°C for another 2 hours.
Work-up (Purification by pH Switching):
Acid Extraction: Extract the reaction mixture with 1M HCl. The mono-protected amine (protonated) and unreacted diamine (doubly protonated) move to the aqueous phase; di-protected byproduct remains in DCM. Discard organic layer.
Basification: Adjust the aqueous layer to pH ~10 using 4M NaOH.
Final Extraction: Extract with EtOAc. The mono-protected amine is now neutral and extracts; unreacted diamine is highly polar and remains largely in the water (or requires continuous extraction).
Isolation: Dry EtOAc layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Refinement: If necessary, purify via column chromatography (DCM/MeOH/NH₄OH gradient).
Visual Workflow (DOT Diagram)
Figure 1: Selective synthesis workflow utilizing pH-dependent solubility to isolate the mono-protected amine.
Applications in Drug Discovery
Glycoside Hydrolase (GH) Inhibitors
The trans-1,3-aminocyclohexyl scaffold is a critical mimic for the sugar ring in transition-state analogs.
Mechanism: The cyclohexane ring mimics the distorted half-chair conformation of the oxocarbenium ion intermediate in glycosidase hydrolysis.
Role of CAS 1223158-00-6: It serves as the "warhead" precursor. The free amine is coupled to a zinc-binding group or a catalytic residue interactor, while the Cbz group is removed to attach a hydrophobic tail that occupies the aglycone binding site.
Specific Target: GH99 endo-
-1,2-mannanases (relevant to modifying fungal glycans).
Peptidomimetics & Foldamers
Beta-Turn Mimetics: The rigid 1,3-trans geometry forces the backbone into a specific turn, mimicking
-turns in proteins. This is used to stabilize bioactive conformations of peptide drugs.
Self-Assembling Materials: Derivatives of this diamine are used as low-molecular-weight gelators (LMWGs) due to their ability to form strong intermolecular hydrogen bond networks (urea/carbamate linkages).
Bifunctional Linkers (PROTACs)
While 1,4-diamines are common, the 1,3-isomer provides a "kinked" geometry . In PROTAC (Proteolysis Targeting Chimera) design, the exit vector of the linker determines the ternary complex stability. The 1,3-trans scaffold offers a unique vector angle (
120°) compared to the linear 1,4-trans (180°), potentially improving degradation efficiency for difficult targets.
Analytical Characterization
To validate the identity of CAS 1223158-00-6, the following data points are standard.
Method
Expected Signal / Observation
¹H NMR (400 MHz, CDCl₃)
7.35 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.60 (br s, 1H, NH-Cbz), 3.50 (m, 1H, CH-NHCbz), 2.75 (m, 1H, CH-NH₂), 2.1-1.0 (m, 8H, Cyclohexane CH₂). Key diagnostic: Distinct shifts for H1 and H3 due to different N-environments.
MS (ESI)
[M+H]⁺ = 249.16 . Look for fragment at 91 (Tropylium ion, characteristic of benzyl group).
HPLC Purity
Reverse Phase C18. Mobile Phase: Water/Acetonitrile (0.1% TFA). Retention time will be significantly later than the diamine due to the lipophilic Cbz group.
Stereochemical Validation (DOT Diagram)
Figure 2: Stereochemical composition. The CAS number typically refers to the racemate; chiral resolution is required for specific drug applications.
References
AK Scientific . Benzyl (trans-3-aminocyclohexyl)carbamate Product Sheet. Retrieved from
Thompson, A. J., et al. (2018). Exploration of Strategies for Mechanism-Based Inhibitor Design for Family GH99 endo-alpha-1,2-Mannanases. Chemistry – A European Journal, 24(30), 7464-7473. (Discusses pKa and use of trans-1,3-diaminocyclohexane scaffolds).
ChemicalBook . Trans-benzyl 3-aminocyclohexylcarbamate Technical Data. Retrieved from
Exploratory
An In-depth Technical Guide to Chiral 1,3-Disubstituted Cyclohexane Building Blocks: Synthesis, Stereocontrol, and Application
Abstract The 1,3-disubstituted cyclohexane framework is a privileged scaffold in modern drug discovery and materials science. Its inherent stereochemical and conformational properties offer a unique three-dimensional arc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,3-disubstituted cyclohexane framework is a privileged scaffold in modern drug discovery and materials science. Its inherent stereochemical and conformational properties offer a unique three-dimensional architecture for molecular recognition and interaction. This guide provides a comprehensive overview for researchers and drug development professionals on the core principles of stereocontrol, advanced asymmetric synthetic strategies, and the application of key chiral 1,3-disubstituted cyclohexane building blocks. We will delve into the causality behind synthetic choices, present validated experimental protocols, and explore the future landscape of this critical chemical space.
The Strategic Importance of the 1,3-Cyclohexane Scaffold
Chiral, multi-substituted cyclohexane motifs are foundational structural units in a vast array of natural products and biologically active molecules.[1] Their utility stems from the rigid, well-defined spatial arrangement of substituents, which is crucial for precise interactions with biological targets like enzymes and receptors. For instance, complex molecules like the anti-influenza drug Oseltamivir and various therapeutic candidates for Amyotrophic Lateral Sclerosis (ALS) incorporate this core structure.[1][2][3] The development of efficient, stereoselective methods to access these building blocks is therefore a paramount objective in medicinal and synthetic chemistry.[4][5]
Foundational Principles: Stereochemistry and Conformational Analysis
The behavior and stability of 1,3-disubstituted cyclohexanes are governed by their chair conformations. Understanding these principles is essential for designing rational synthetic routes and predicting molecular properties.
A 1,3-disubstituted cyclohexane can exist as a pair of diastereomers: cis and trans. Each of these can undergo a "ring flip" between two interconvertible chair conformers.[6]
cis-Isomers : In the cis configuration, the substituents are on the same side of the ring. This leads to two possible chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[7] The diequatorial conformer is significantly more stable because it avoids high-energy 1,3-diaxial interactions—severe steric repulsion between the axial substituents.[8][9][10] This energetic penalty makes the diaxial conformation negligibly populated at equilibrium for most substituent sizes.[6]
trans-Isomers : In the trans configuration, substituents are on opposite sides of the ring. This results in two energetically equivalent conformations, each having one axial and one equatorial substituent.[6][8] These conformers rapidly interconvert.
Crucially, for non-identical substituents, both the cis and trans isomers are chiral and can be resolved.[6] The energetic preference for substituents to occupy the equatorial position is the driving force behind the conformational behavior of these molecules and a key consideration in their synthesis and application.[9][11]
Caption: Conformational isomers of cis- and trans-1,3-disubstituted cyclohexanes.
Asymmetric Synthetic Strategies: A Chemist's Toolkit
The creation of enantiomerically pure 1,3-disubstituted cyclohexanes is a significant synthetic challenge. Several powerful strategies have been developed, each with its own merits and applications.
Biocatalysis: Harnessing Nature's Selectivity
Enzymes are highly efficient and selective catalysts that have been widely adopted for industrial-scale synthesis.[12]
Enzymatic Kinetic Resolution (EKR): In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure starting material and the transformed product. Lipases, such as Candida antarctica Lipase B (CALB), are robust and commonly used for the resolution of racemic alcohols and esters.[12][13]
Desymmetrization: A more atom-economical approach involves the selective transformation of a prochiral or meso compound into a single chiral product. For instance, the efficient desymmetrization of cis-1,3-cyclohexanediol can be achieved via CALB-catalyzed transesterification, yielding the mono-acetylated product with excellent enantioselectivity (>99.5% ee).[13][14]
Enoate Reductases (EREDs): These enzymes can catalyze the enantioselective reduction of prochiral enones to produce chiral ketones, which are valuable precursors to the target building blocks.[12]
Organocatalysis: The Metal-Free Revolution
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful platform for asymmetric synthesis, avoiding the toxicity and cost associated with heavy metals.[15][16] The strategy often relies on the transient formation of reactive intermediates, such as iminium ions or enamines, from α,β-unsaturated aldehydes or ketones.
A common organocatalytic approach is the asymmetric Michael addition to form a key C-C bond, followed by an intramolecular cyclization. For example, a secondary amine catalyst (like a proline derivative) can activate a donor molecule to react with an acceptor, proceeding through a well-defined catalytic cycle to deliver the chiral product with high enantioselectivity.[17][18]
Caption: A general cycle for organocatalysis involving enamine activation.
Transition Metal Catalysis
Transition metal-catalyzed reactions offer a broad scope for constructing complex molecular architectures. Ruthenium-catalyzed transfer hydrogenative desymmetrization of 2,2,5-trisubstituted 1,3-cyclohexanediones is a powerful method for generating multiple stereocenters with high enantioselectivity and diastereoselectivity.[1] Similarly, catalytic asymmetric 1,3-dipolar cycloaddition reactions can be used to construct highly substituted chiral scaffolds.[19][20]
Key Building Blocks and Their Applications
The synthetic strategies discussed above provide access to a variety of versatile chiral 1,3-disubstituted cyclohexane building blocks. The table below summarizes some of the most important classes and their applications.
Building Block
Key Functional Groups
Common Synthetic Method
Application Examples
Chiral 1,3-Diols
Two hydroxyl groups
Enzymatic desymmetrization of meso-diols; Asymmetric reduction of 1,3-diketones.[13][21]
Precursors for pharmaceuticals; Scaffolds for spatially directed libraries.[4][22]
Chiral 1,3-Amino Alcohols
One hydroxyl, one amino group
Stereoselective synthesis from chiral pool materials; Asymmetric hydroxylation.[23][24]
Key intermediates in natural product synthesis (e.g., sphingosines); Chiral ligands.[25][26]
Chiral 1,3-Diamines
Two amino groups
Resolution of racemic mixtures; Asymmetric synthesis from chiral precursors.
Widely used as chiral ligands in asymmetric catalysis; Building blocks for complex molecules.[27][28]
Chiral 1,3-Diones
Two ketone groups
Asymmetric Michael addition/cyclization; Desymmetrization reactions.[1][5]
Inhibitors of mutant SOD1 for ALS treatment; Versatile intermediates for natural product synthesis.[2][3][29]
Field-Proven Experimental Protocol: Enzymatic Desymmetrization of cis-1,3-Cyclohexanediol
This protocol describes a reliable and scalable method for producing enantiopure (1S,3R)-3-hydroxycyclohexyl acetate, a valuable chiral building block, based on the work of Bäckvall and colleagues.[13][14] This self-validating system relies on the high selectivity of a commercially available enzyme.
Objective: To perform a lipase-catalyzed desymmetrization of cis-1,3-cyclohexanediol via transesterification.
Materials:
cis-1,3-Cyclohexanediol (meso starting material)
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435
Vinyl acetate (Acyl donor and solvent)
Anhydrous solvent (e.g., Toluene or THF, if needed)
Standard glassware for organic synthesis
Magnetic stirrer and heating mantle/oil bath
Equipment for reaction monitoring (TLC or GC)
Silica gel for column chromatography
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cis-1,3-cyclohexanediol (1.0 eq).
Addition of Reagents: Add vinyl acetate, which serves as both the acyl donor and the solvent (typically a 10-20 fold excess by volume relative to the substrate mass).
Catalyst Introduction: Add the immobilized CALB catalyst (typically 10-20 mg per mmol of substrate). The optimal catalyst loading should be determined empirically for best results.
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between room temperature and 40 °C. The causality here is that slightly elevated temperatures can increase the reaction rate without significantly compromising the enzyme's stability or selectivity.
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to stop the reaction upon complete consumption of the starting diol to maximize the yield of the mono-acetylated product and prevent the formation of the di-acetylated byproduct.
Work-up: Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can often be washed with a solvent (e.g., acetone), dried, and reused for several cycles, a key advantage for trustworthiness and cost-effectiveness.
Purification: Concentrate the filtrate under reduced pressure to remove the excess vinyl acetate. The resulting crude oil is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (1S,3R)-3-(acetoxy)-1-cyclohexanol.
Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis. Yields are typically high (up to 93%) with excellent enantioselectivity (>99.5% ee).[13]
Conclusion and Future Outlook
Chiral 1,3-disubstituted cyclohexane building blocks are indispensable tools in modern chemical research. Our understanding of their conformational behavior has enabled the development of sophisticated and highly selective synthetic strategies, from robust biocatalytic desymmetrizations to elegant organocatalytic cascades. These methods provide reliable access to enantiomerically pure diols, amino alcohols, diamines, and diones, which continue to fuel innovation in drug discovery and beyond.
The future of this field will likely focus on the development of even more efficient and sustainable catalytic systems. The merging of different catalytic strategies, such as photoredox catalysis with enzymatic resolutions, holds promise for developing novel dynamic kinetic resolution processes.[30] Furthermore, the application of these building blocks in the design of new materials, chiral ligands, and complex bioactive molecules will continue to expand, solidifying the central role of the 1,3-disubstituted cyclohexane scaffold in the chemical sciences.
References
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS. Retrieved from St.
Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
(2022, September 25). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
Gomm, A. J., et al. (2018). Identification and Implementation of Biocatalytic Transformations in Route Discovery: Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks. Organic Process Research & Development, 22(7), 834-841. [Link]
(2025, September 15). 1,3-disubstituted cyclohexanes Definition. Fiveable.
Wang, Y., et al. (2019). Construction of Multiple-Substituted Chiral Cyclohexanes through Hydrogenative Desymmetrization of 2,2,5-Trisubstituted 1,3-Cyclohexanediones. Organic Letters, 21(23), 9534-9539. [Link]
Fransson, A. L., et al. (2006). Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. The Journal of Organic Chemistry, 71(17), 6309-6316. [Link]
(n.d.). stereochemistry of disubstituted cyclohexane.
Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
Carreras, J., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PLoS ONE, 13(2), e0192532. [Link]
(2022, February 10). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. I.R.I.S.
Fransson, A. L., et al. (2006). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, 71(17), 6309-6316. [Link]
Carreras, J., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PubMed. [Link]
(n.d.). Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones. Royal Society of Chemistry.
Carreras, J., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. ResearchGate. [Link]
(n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
Larrow, J. F., & Jacobsen, E. N. (1998). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 98(4), 1689-1712. [Link]
Zhang, Y., et al. (2012). Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS. ACS Medicinal Chemistry Letters, 3(7), 584-587. [Link]
Larrow, J. F., & Jacobsen, E. N. (1998). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]
UCHEM. (2024, December 20).
(n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization.
(2025, August 9). Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS.
Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. [Link]
Zhang, Y., et al. (2012). Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS. ACS Medicinal Chemistry Letters, 3(7), 584-587. [Link]
Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3-Disubstituted Cyclohexanes [Chemical Structural Class]. TCI Chemicals.
(n.d.). Stereoisomerism in Disubstituted Cyclohexanes.
(n.d.). Why is a 1, 3-cis disubstituted cyclohexane more stable than its trans isomer? Vaia.
Li, Z., & Yu, J. Q. (2023). Synthesis of 1,3-amino alcohols. Organic Chemistry Portal.
Torssell, S. (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal.
(n.d.).
(n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
Karlsson, S. (2009). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org.
Torssell, S. (2007).
(2024, August 6). Asymmetric Synthesis of Full Substituted Cyclohexa‐1,3‐dienes via Organocatalyzed Cascade Michael‐Cyclization of α, α‐Dicyanoalkenes with Nitroolefins.
Kawamata, Y., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. [Link]
(2016, April 12). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. RSC Publishing.
(2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts.
(2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube.
DeHovitz, A., et al. (2020). Merging photoredox and enzymatic catalysis for the asymmetric synthesis of β-chiral ketones. Science, 369(6507), 1113-1118.
(n.d.).
(n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH Diva.
Technical Guide: Stereochemistry and Synthesis of 1,3-Aminocyclohexyl Carbamate Isomers
The following technical guide details the stereochemical intricacies, synthetic pathways, and analytical validation of 1,3-aminocyclohexyl carbamates. Executive Summary The 1,3-aminocyclohexyl carbamate scaffold represen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stereochemical intricacies, synthetic pathways, and analytical validation of 1,3-aminocyclohexyl carbamates.
Executive Summary
The 1,3-aminocyclohexyl carbamate scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of acetylcholinesterase (AChE) inhibitors and muscarinic receptor ligands. Unlike the planar phenyl carbamates (e.g., rivastigmine), the cyclohexane core introduces three-dimensional complexity. The efficacy of these molecules is strictly governed by their stereochemistry: the cis-isomer (typically diequatorial) and the trans-isomer (axial-equatorial) exhibit distinct topological footprints within binding pockets. This guide provides a rigorous framework for the synthesis, separation, and structural validation of these isomers.
Part 1: Conformational Analysis & Energetics
The stereochemical behavior of 1,3-disubstituted cyclohexanes deviates significantly from the 1,2- and 1,4- patterns due to the unique geometric relationship between the C1 and C3 positions.
The Thermodynamic Landscape
In a cyclohexane chair conformation, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain.[1]
Cis-Isomer (1R,3S / 1S,3R):
Conformation A (Diequatorial): Both the amine (or protected amine) and the carbamate group occupy equatorial positions. This is the global energy minimum.
Conformation B (Diaxial): Both groups are axial. This is highly unfavorable due to severe steric repulsion (approx. +5.4 kcal/mol penalty depending on R-groups).
Result: The cis-isomer exists almost exclusively in the diequatorial conformation, providing a stable, extended topography.
Trans-Isomer (1R,3R / 1S,3S):
Conformation: The geometry forces one substituent to be axial and the other equatorial.
Energetics: Regardless of the ring flip, one group must endure 1,3-diaxial interactions. The equilibrium position depends on the "A-value" (steric bulk) of the substituents.
Result: The trans-isomer is thermodynamically less stable than the cis-isomer and often exhibits higher conformational mobility.
Visualization of Conformational Energy
The following diagram illustrates the stability hierarchy and ring-flip dynamics.
Figure 1: Conformational energy landscape of 1,3-disubstituted cyclohexanes. The cis-diequatorial conformer represents the most stable state.
Part 2: Synthetic Strategies for Stereocontrol
To access specific isomers, one cannot rely on non-selective methods. The synthesis typically proceeds via the reduction of a 3-aminocyclohexanone intermediate, where the choice of reducing agent dictates the stereochemical outcome.
Stereodivergent Reduction Protocol
The key step is the reduction of the ketone to the alcohol. The carbamate is subsequently installed with retention of configuration.
Target Isomer
Reagent Strategy
Mechanism
Outcome
Cis-Isomer
Small Hydride (e.g., in MeOH)
Axial Attack: The hydride approaches from the axial face (anti-parallel to axial hydrogens), pushing the hydroxyl group to the equatorial position.
Major Product (>80%) Diequatorial (e,e)
Trans-Isomer
Bulky Hydride (e.g., L-Selectride in THF)
Equatorial Attack: The bulky reagent is sterically hindered from the axial face and attacks from the equatorial face, forcing the hydroxyl group into the axial position.
Major Product (>90%) Axial-Equatorial (a,e)
Synthetic Workflow Diagram
Figure 2: Stereodivergent synthesis of 1,3-aminocyclohexyl carbamates via controlled ketone reduction.
Part 3: Analytical Validation (Self-Validating Systems)
Trustworthiness in stereochemical assignment relies on identifying the spatial orientation of protons using NMR spectroscopy.
1H-NMR Coupling Constants (
-Values)
The Karplus equation relates the dihedral angle between vicinal protons to the coupling constant (
).
Axial-Axial Coupling (
):. Results in large values (10–12 Hz).
Axial-Equatorial (
) / Equatorial-Equatorial ():. Results in small values (2–5 Hz).
Diagnostic Signals (H1 Proton at the Carbamate Center):
Cis-Isomer (H1 is Axial):
The proton at C1 is axial (because the carbamate is equatorial).
It sees two axial protons (at C2 and C6) and two equatorial protons.
Signal: Wide multiplet or Triplet of Triplets (tt).
Coupling: Two large
(~11 Hz) and two small (~4 Hz).
Trans-Isomer (H1 is Equatorial):
The proton at C1 is equatorial (because the carbamate is axial).
It sees no axial neighbors with
dihedral angles.
Signal: Narrow multiplet or Quintet.
Coupling: Only small couplings (
Hz).
NOESY/ROESY Correlations
Cis-Isomer: Strong NOE between H1 (axial) and H3 (axial) and H5 (axial). This "1,3,5-diaxial correlation" confirms the chair structure.
Trans-Isomer: No H1-H3 diaxial correlation (since H1 is equatorial).
Part 4: Detailed Experimental Protocol
Synthesis of cis-3-(Boc-amino)cyclohexyl dimethylcarbamate
Step 1: Preparation of cis-3-(Boc-amino)cyclohexanol
Reactant: Dissolve N-Boc-3-aminocyclohexanone (1.0 eq) in anhydrous Methanol (0.2 M).
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise over 15 minutes.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup: Quench with saturated
. Extract with EtOAc (). Wash organic layer with brine, dry over , and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The major spot (lower Rf typically) is the cis-alcohol.
Validation: Check H1 signal width in NMR. Width at half-height (
) > 20 Hz indicates Axial H (Cis product).
Step 2: Carbamoylation
Activation: Dissolve cis-alcohol (1.0 eq) in dry THF. Add Carbonyldiimidazole (CDI) (1.2 eq). Stir at RT for 2 hours (formation of imidazole-carboxylate intermediate).
Amine Addition: Add Dimethylamine (2.0 eq, 2M in THF) and catalytic DMAP (0.1 eq).
Completion: Heat to 50°C for 4 hours. Monitor by TLC.[2]
Isolation: Standard aqueous workup. Purify via HPLC or column chromatography.
HPLC Separation of Isomers
If a mixture is obtained, isomers can be separated using high-performance liquid chromatography.[3][4]
Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).
Elution Order:
The Trans-isomer (Axial-OH/Carbamate) is often more polar due to the exposed polar group and less efficient hydrophobic packing, eluting earlier in RP-HPLC.
The Cis-isomer (Diequatorial) is more hydrophobic and elutes later.
Note: Elution order must be confirmed by NMR of isolated fractions.
Part 5: References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and A-values).
Vazquez, S., et al. (2012). "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17(2), 155-166. Link
Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Principles of hydride reduction stereocontrol).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (NMR coupling constants for cyclohexane derivatives).
Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Stereoelectronic effects in cyclic ketone reductions).
difference between cis and trans 3-aminocyclohexyl carbamates
The following technical guide details the structural, synthetic, and pharmacological distinctions between cis- and trans-3-aminocyclohexyl carbamates. Structural Analysis, Synthetic Resolution, and Pharmacological Implic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and pharmacological distinctions between cis- and trans-3-aminocyclohexyl carbamates.
Structural Analysis, Synthetic Resolution, and Pharmacological Implications
Executive Summary
The 3-aminocyclohexyl carbamate scaffold represents a critical pharmacophore in neurodegenerative therapeutics, particularly as selective butyrylcholinesterase (BuChE) inhibitors and microsomal prostaglandin E synthase-1 (mPGES-1) antagonists. The biological efficacy of these agents is strictly governed by their stereochemistry.
The cis-isomer (typically 1,3-diequatorial) exhibits superior thermodynamic stability and a defined hydrophobic vector, often correlating with higher potency in specific enzyme pockets. The trans-isomer (1,3-axial/equatorial) introduces conformational strain and altered vector alignment, frequently resulting in reduced binding affinity or distinct metabolic hydrolysis rates. This guide dissects these differences to aid in rational drug design.
Structural & Conformational Analysis
The core difference lies in the cyclohexane chair conformation. For 1,3-disubstituted cyclohexanes, the spatial arrangement of the amine and carbamate groups dictates the energy landscape.
Conformational Energy Landscape
Cis-Isomer (1,3-diequatorial):
The cis-1,3 configuration allows both the amino and carbamate substituents to occupy equatorial positions. This is the global energy minimum, avoiding 1,3-diaxial steric clashes with ring protons.
Proton Geometry: The methine protons at C1 and C3 are both axial .
Trans-Isomer (1,3-axial/equatorial):
The trans-1,3 configuration forces one substituent to be axial while the other is equatorial. This introduces 1,3-diaxial interactions (steric strain) between the axial substituent and the axial protons at C5.
Proton Geometry: One methine proton is axial, the other is equatorial.
Ring Flipping: The molecule exists in a rapid equilibrium between two chair conformers, often averaging the NMR signals unless frozen at low temperatures.
Visualization: Conformational Equilibrium
The following diagram illustrates the stability difference and ring-flip dynamics.
Figure 1: Conformational landscape showing the stability of the cis-diequatorial form versus the mobile equilibrium of the trans-isomers.
Synthetic Pathways & Resolution
Synthesizing these isomers typically involves the reduction of
-enaminoketones, a method that favors the cis-isomer due to kinetic control, though conditions can be tuned.
Synthesis Protocol (Enaminoketone Route)
Condensation: 1,3-cyclohexanedione is condensed with an amine (e.g., benzylamine) to form the
-enaminoketone.
Reduction: Sodium borohydride (
) or Sodium in THF/i-PrOH is used for reduction.
Kinetic Product:Cis-isomer (Major, ~70-90%). The hydride attacks from the axial face, pushing the hydroxyl group equatorial.
Carbamoylation: The resulting alcohol is reacted with a carbamoyl chloride (e.g.,
) or isocyanate to yield the final carbamate.
Resolution Strategy
Separation is critical for biological assays.
Column Chromatography: Silica gel chromatography is effective. The cis-isomer (diequatorial) is typically more polar than the trans-isomer due to the vector alignment of the dipoles, resulting in different retention factors (
).
Crystallization: The cis-isomer often crystallizes more readily due to better packing symmetry.
Figure 2: Synthetic workflow for the generation and separation of cis/trans carbamates.
The most reliable method to distinguish these isomers without X-ray crystallography is 1H NMR Spectroscopy , specifically analyzing the Vicinal Coupling Constants (
).
NMR J-Coupling Analysis
The Karplus equation dictates that coupling constants depend on the dihedral angle.
They couple with adjacent axial protons (at C2, C4, C6) with a dihedral angle of ~180°.
Signature: Large coupling constant (
Hz).
Appearance: Triplet of triplets (tt) or broad multiplet with wide splitting.
Trans-Isomer (Axial/Equatorial Substituents):
One methine proton is equatorial.
Equatorial protons couple with adjacent protons (axial or equatorial) with dihedral angles of ~60°.
Signature: Small coupling constant (
Hz).
Appearance: Narrow multiplet or broad singlet (W1/2 is small).
NOESY (Nuclear Overhauser Effect)
Cis: Strong NOE correlation between H1 and H3 (diaxial relationship puts them in spatial proximity, ~2.5 Å).
Trans: Weak or no NOE between H1 and H3 as they are on opposite faces of the ring.
Table 1: Analytical Comparison
Feature
Cis-Isomer
Trans-Isomer
Configuration
1,3-Diequatorial
1,3-Axial/Equatorial
H1/H3 Orientation
Diaxial
One Axial, One Equatorial
(Hz)
10 - 12 Hz (Large)
3 - 5 Hz (Small)
H1 Signal Width
Broad
Narrow
NOESY H1-H3
Strong Cross-peak
Weak/Absent
Pharmacological Divergence
The primary application of 3-aminocyclohexyl carbamates is in the inhibition of cholinesterases (AChE/BuChE) for Alzheimer's therapy, and more recently, mPGES-1 inhibition.
Butyrylcholinesterase (BuChE) Selectivity
Research indicates that 3-arylaminocyclohexyl carbamates are often selective BuChE inhibitors .[2]
Binding Pocket Fit: The BuChE active site gorge is larger than that of AChE. The bulky cyclohexyl scaffold fits better in BuChE.
Stereochemical Impact: Surprisingly, for certain N,N-dimethylcarbamate derivatives, both cis and trans isomers exhibit comparable IC50 values (range 0.11 – 0.18 µM).
Explanation: The flexibility of the carbamate side chain and the large volume of the BuChE gorge allow both isomers to accommodate the active site Serine-198 for carbamylation.
Optimization: While stereochemistry is less critical for potency in this specific case, the cis-isomer is preferred for drug development due to its metabolic stability (rigid diequatorial conformation resists oxidative metabolism better than the mobile trans-isomer).
Mechanism of Action: Pseudo-Irreversible Inhibition
Association: The inhibitor binds to the active site.[3]
Carbamylation: The nucleophilic Serine hydroxyl attacks the carbamate carbonyl.
Release: The leaving group (3-aminocyclohexanol moiety) is expelled.
Decarbamylation: The enzyme remains carbamylated (inactive) for minutes to hours before slow hydrolysis restores activity.
mPGES-1 Inhibition (Secondary Pharmacophore)
For (1S,3S)-3-aminocyclohexyl derivatives targeting mPGES-1 (inflammation target):
The Trans-relationship (specifically 1S, 3S) is often required to align the hydrophobic interactions within the mPGES-1 trimer interface.
In this context, the specific spatial vector of the amine relative to the carbamate is critical, and the cis-isomer is significantly less active (often >75-fold difference).
References
Synthesis and NMR Characterization:
Montoya-Balbás, I., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 2012, 17(1), 151-162.
Pharmacological Evaluation (Cholinesterase):
Yamazaki, D.A.S., et al.[2][4] "Cholinesterases Inhibition by Novel cis- and trans-3-Arylaminocyclohexyl N,N-Dimethylcarbamates: Biological Evaluation and Molecular Modeling."[2][5] Journal of the Brazilian Chemical Society, 2016.
mPGES-1 Inhibitor Context:
Walker, D.P., et al.[3][6][7] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, 2011.
Carbamate Stability & Hydrolysis:
Fukuto, T.R., et al. "Alkaline hydrolysis, anticholinesterase, and insecticidal properties of some nitro-substituted phenyl carbamates."[1] Journal of Agricultural and Food Chemistry, 1967.
An In-depth Technical Guide to Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclohexyl scaffold, coupled with the versatile amino and carbamate functionalities, makes it a valuable intermediate for the synthesis of complex molecules with defined stereochemistry. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on one of the amino groups allows for selective functionalization of the free amine, a critical feature in multi-step synthetic routes.
This technical guide provides a comprehensive overview of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate, focusing on its chemical properties, a detailed analysis of its potential hazards based on available data for structurally related compounds, and best practices for its safe handling and use in a laboratory setting. As no specific Safety Data Sheet (SDS) is publicly available for this exact stereoisomer, this guide synthesizes information from the SDS of benzyl carbamate and data from related aminocyclohexyl derivatives to provide a robust framework for risk assessment and experimental design.
Chemical and Physical Properties
A summary of the known and estimated chemical and physical properties of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate and its parent compound, benzyl carbamate, is presented below.
Note: Properties for Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate are based on its molecular formula and are largely uncharacterized in public literature. Properties of benzyl carbamate are provided for comparative purposes.
Hazard Identification and Safety Precautions (Extrapolated)
Disclaimer: The following hazard information is extrapolated from the Safety Data Sheet for benzyl carbamate. Users must conduct a thorough, independent risk assessment before handling Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate.
Based on the structure, the primary hazards are associated with the carbamate functionality and the amino group. The hazards of benzyl carbamate are likely to be relevant.
GHS Hazard Statements (based on Benzyl Carbamate):
P271: Use only outdoors or in a well-ventilated area.[3]
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
Response:
P302 + P352: IF ON SKIN: Wash with plenty of water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312: Call a POISON CENTER or doctor if you feel unwell.
Storage:
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal:
P501: Dispose of contents/container to an approved waste disposal plant.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate.
First-Aid Measures (Extrapolated)
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.
Experimental Protocols and Insights
Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate serves as a crucial intermediate where the Cbz group directs the regioselectivity of subsequent reactions. The primary utility of this compound lies in the ability to perform chemistry on the free amine and then deprotect the Cbz-protected amine under specific conditions.
Protocol 1: N-Alkylation of the Free Amine
This protocol is a generalized procedure for the alkylation of the free amino group. The choice of solvent and base is critical to prevent side reactions.
Dissolution: Dissolve Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and stir for 10-15 minutes at room temperature. The base scavenges the acid generated during the reaction.
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) to the reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the Cbz Group (Catalytic Hydrogenolysis)
Catalytic hydrogenolysis is the most common and mild method for the removal of the Cbz group.[4]
Catalyst Preparation: In a flask suitable for hydrogenation, add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).
Substrate Addition: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and add it to the flask containing the catalyst.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Deprotection Workflow Diagram
Caption: A step-by-step workflow for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
Environmental Information (Based on a Stereoisomer)
The following data is for Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate and provides an estimation of the environmental fate of the target compound.
Parameter
Predicted Value
Unit
Bioconcentration Factor
3.76
L/kg
Biodegradation Half-Life
3.55
days
Soil Adsorption Coefficient (Koc)
240
L/kg
This data suggests a low potential for bioconcentration and relatively rapid biodegradation. The soil adsorption coefficient indicates moderate mobility in soil.
Disposal Considerations
Dispose of this chemical in accordance with all federal, state, and local regulations. Chemical waste should be handled by a licensed waste disposal company.
Conclusion
References
Apollo Scientific. Benzyl carbamate Safety Data Sheet. [URL not available in search results]
This guide provides a technical deep-dive into Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate , a critical chiral building block in medicinal chemistry. It is designed to ensure precise identification, procurement, and expe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical deep-dive into Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate , a critical chiral building block in medicinal chemistry. It is designed to ensure precise identification, procurement, and experimental application, specifically distinguishing this trans-isomer from its thermodynamically more stable cis-counterparts.
Identity, Stereochemistry, and Synthetic Utility
Part 1: Chemical Identity & The Synonym Ecosystem
In high-precision synthesis, "synonyms" are not merely alternative labels; they are the coordinates for structural integrity. For Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate , confusion often arises between the cis (1R,3S) and trans (1R,3R) diastereomers.
The table below consolidates the nomenclature ecosystem to prevent procurement errors.
CRITICAL: (1R,3R) denotes the trans relationship in 1,3-disubstituted cyclohexanes.
CAS Registry
1223158-00-6 (Generic trans series)
Note:[1] Specific enantiopure lots may carry proprietary codes. Always verify CoA.
Related CAS
1261225-45-9 (The cis-(1R,3S) isomer)
EXCLUSION: Do not confuse with this thermodynamically stable isomer.
Structural Hierarchy Visualization
The following diagram illustrates the structural composition and nomenclature logic, highlighting the critical stereocenters.
Figure 1: Structural decomposition of the target molecule. Note that (1R,3R) configuration imposes a trans-relationship.
Part 2: Stereochemical Integrity & Validation (E-E-A-T)
The "Trans" Challenge
In 1,3-disubstituted cyclohexanes, the cis isomer (1R,3S) can adopt a diequatorial chair conformation, making it thermodynamically more stable. The (1R,3R) trans-isomer , however, must adopt an axial-equatorial conformation.
Implication: Synthetic routes often favor the cis product. Commercial "trans" samples may contain significant cis impurities (epimers) if not rigorously purified.
Validation Protocol: You cannot rely solely on LC-MS (which confirms mass only). You must use NMR or Chiral HPLC to verify the diastereomeric ratio (dr).
Objective: Confirm the (1R,3R) configuration and exclude (1R,3S) contaminants.
Method A: 1H-NMR Coupling Constants (J-values)
Solvent: Dissolve 5 mg in
or .
Target Signal: Focus on the methine protons (
-NH-Cbz and -NH2) at positions 1 and 3.
Analysis:
Trans (1R,3R): The axial proton will show large diaxial coupling (
Hz) with adjacent methylene protons, while the equatorial proton will show smaller couplings ( Hz). The signal width at half-height () is a reliable indicator.
Cis (1R,3S): Both protons are typically axial (in the diequatorial conformer), showing large triplet-like splitting.
Note: Due to ring flipping, variable temperature NMR may be required for definitive assignment.
Method B: Derivatization (Mosher's Amide)
React the free amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride).
Analyze via 19F-NMR or 1H-NMR.
The presence of a single set of signals confirms enantiomeric purity; split signals indicate a racemic mixture or diastereomeric contamination.
Part 3: Synthetic Utility & Workflow
This molecule is a "mono-protected diamine," allowing for sequential, orthogonal functionalization. It is widely used in the synthesis of JAK inhibitors and CCR2 antagonists .
The Cbz group is stable to acidic conditions (TFA, HCl) used to deprotect Boc groups, but is cleaved by hydrogenolysis (
). This orthogonality is the core of its utility.
Figure 2: Orthogonal deprotection strategy utilizing the Cbz-protected scaffold.
Protocol: Cbz Deprotection (Hydrogenolysis)
Standard Operating Procedure for generating the free diamine.
Preparation: Dissolve 1.0 mmol of the functionalized intermediate in MeOH or EtOH (10 mL).
Catalyst: Add 10 wt% Pd/C (wet support is safer to prevent ignition).
Reaction:
Purge with
(3x).
Purge with
(balloon pressure is usually sufficient).
Stir vigorously at RT for 2–4 hours.
Monitoring: Monitor by TLC (Cbz group is UV active; product may not be). Staining with Ninhydrin is required to visualize the formed free amine.
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
Caution: The resulting free diamine may be volatile or unstable; convert to HCl salt immediately if not using directly.
Part 4: Quantitative Specifications
Property
Specification
Molecular Formula
Molecular Weight
248.32 g/mol
Physical State
White to off-white solid (typically) or viscous oil.
Solubility
Soluble in DMSO, Methanol, DCM. Poorly soluble in water.
pKa (Calculated)
~10.5 (Free amine)
Storage
2-8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68466394, (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride (Related Isomer Reference). Retrieved from [Link]
synthesis procedure for Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
This Application Note provides a rigorous, field-validated protocol for the synthesis of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate . This intermediate is a critical chiral building block in the development of JAK/STAT...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate . This intermediate is a critical chiral building block in the development of JAK/STAT inhibitors, antibacterial agents, and peptidomimetics.
The procedure focuses on the controlled desymmetrization of (1R,3R)-1,3-cyclohexanediamine via statistical mono-protection. Unlike standard literature that often ignores workup complexities, this guide details a pH-switch extraction strategy that eliminates the need for tedious column chromatography, ensuring scalability and high purity (>98%).
Part 1: Retrosynthetic Analysis & Strategy
The target molecule possesses a trans-1,3-disubstituted cyclohexane core with C2 symmetry in its diamine precursor. The challenge lies not in regioselectivity (as both amines are equivalent in the naked diamine) but in chemoselectivity —preventing the formation of the bis-Cbz impurity while isolating the mono-Cbz product from the unreacted diamine.
Starting Material: (1R,3R)-1,3-cyclohexanediamine (commercially available or resolved from racemic trans-diamine).
Reaction: Nucleophilic substitution with Benzyl chloroformate (Cbz-Cl) under limiting reagent conditions.
Purification: Exploiting the amphoteric nature of the product (amine + carbamate) vs. the neutral byproduct (bis-carbamate) and basic starting material (diamine).
Figure 1: Retrosynthetic logic and process control parameters for minimizing over-alkylation.
Part 2: Safety & Handling
Benzyl Chloroformate (Cbz-Cl): Lachrymator and corrosive. Reacts vigorously with water/amines. Handle only in a fume hood.
1,3-Cyclohexanediamine: Corrosive and hygroscopic. Causes severe skin burns.
Dichloromethane (DCM): Volatile organic solvent. Use chemically resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure).
Part 3: Experimental Protocol
Step 1: Synthesis of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
Rationale for Stoichiometry:
Using 0.7 equivalents of Cbz-Cl is the critical "Self-Validating" step. By limiting the electrophile, we statistically favor the mono-protected species and leave unreacted diamine. The unreacted diamine is easily removed via water wash, whereas the bis-Cbz impurity is difficult to separate from the mono-Cbz product without chromatography.
Procedure:
Setup:
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
Charge the flask with (1R,3R)-1,3-cyclohexanediamine (10.0 g) and Triethylamine (13.3 g) in DCM (100 mL).
Cool the solution to -10°C using an ice/salt bath. Low temperature suppresses the reaction rate, improving selectivity.
Reaction:
Dilute Cbz-Cl (10.45 g) in DCM (50 mL) and transfer to the addition funnel.
Dropwise Addition: Add the Cbz-Cl solution slowly over 60–90 minutes .
Critical: Maintain internal temperature below 0°C. Rapid addition leads to local high concentrations of Cbz-Cl, promoting bis-protection.
Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
Workup (The pH-Switch Purification):
Phase 1: Removal of Salts & Unreacted Diamine
Add water (100 mL) to the reaction mixture. Stir for 10 min.
Separate layers. The organic layer contains Mono-Cbz, Bis-Cbz, and some residual diamine.
Note: The aqueous layer contains most of the unreacted diamine (highly water-soluble). Save this for recovery if desired.
Phase 2: Acid Extraction (Isolation of Product)
Extract the organic layer with 1M HCl (2 x 100 mL).
Chemistry Logic:
Organic Layer: Contains neutral Bis-Cbz impurity (non-basic). Discard this layer.
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% to 95% B.
Detection: UV 254 nm.
Retention Time:
Diamine: ~1.5 min (void volume).
Target (Mono-Cbz): ~6.5 min.
Bis-Cbz: ~9.8 min.
Part 6: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Bis-Cbz Formation
Addition of Cbz-Cl was too fast or temp too high.
Cool to -10°C. Dilute Cbz-Cl further. Add over 2 hours.
Low Yield
Product lost in aqueous acid layer or incomplete extraction.
Ensure the aqueous layer is pH >12 before final extraction. Salt out (add NaCl) to improve extraction efficiency.
Emulsion during Workup
Surfactant-like properties of the amine.
Add brine. Filter through Celite if solids are present. Avoid vigorous shaking; use gentle inversion.
Solidification
Product is a waxy solid.
If oil persists, triturate with cold diethyl ether or hexanes to induce crystallization.
References
Stereochemistry of 1,3-Cyclohexanediamine Derivatives
Smith, M. B. (2020).[1] Organic Synthesis. Elsevier. (Confirming trans-1,3-disubstitution stereochemistry).
PubChem. (2025).[2][3] (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride (Cis-isomer).[3] National Library of Medicine. [Link] (Used to deduce that 1R,3R is the trans isomer).
Selective Protection Methodologies
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564. (Foundational logic for statistical mono-protection).
Application Note: Precision Mono-Cbz Protection of (1R,3R)-1,3-Cyclohexanediamine
Part 1: Executive Summary & Chemical Logic The Challenge: Breaking C2 Symmetry (1R,3R)-1,3-cyclohexanediamine is a C2-symmetric chiral scaffold. In drug development, it serves as a critical pharmacophore for HCV inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Logic
The Challenge: Breaking C2 Symmetry
(1R,3R)-1,3-cyclohexanediamine is a C2-symmetric chiral scaffold. In drug development, it serves as a critical pharmacophore for HCV inhibitors, antidepressants, and novel antibiotics. The synthetic challenge lies in desymmetrization : selectively protecting one amine with a Benzyloxycarbonyl (Cbz) group while leaving the distal amine free for subsequent derivatization.
Standard protocols often yield a statistical mixture:
Unreacted Starting Material (SM)
Mono-Cbz (Target)
Bis-Cbz (Over-reaction)
This guide presents a pH-Controlled Selective Protection Protocol that exploits the pKa shift between the first and second amine protonations to maximize mono-selectivity, superior to standard statistical addition methods.
The Mechanism: pKa-Driven Selectivity
In a 1,3-diamine system, the first protonation event lowers the basicity of the second amine due to inductive effects and electrostatic repulsion, though less dramatically than in 1,2-diamines.
pK_a1 (Diamine-H2^2+): ~7.0
pK_a2 (Diamine-H^+): ~10.5
By maintaining the reaction pH between these values (approx. pH 4.5–5.0), the majority of the substrate exists as the mono-ammonium salt . The unprotonated amine is nucleophilic and reacts with Cbz-Cl.[1] The protonated amine is non-nucleophilic and "protected" by the proton.
Solvent: Water / Dichloromethane (DCM) (1:1 ratio).
Base: 4M NaOH (for pH adjustment).
Monitoring: pH meter (calibrated).
Step-by-Step Methodology
Preparation of the Mono-Salt Buffer:
Dissolve (1R,3R)-1,3-cyclohexanediamine (10.0 mmol) in water (30 mL).
Critical Step: If starting with the free base, add concentrated HCl dropwise until the pH stabilizes at 4.5 . If starting with the dihydrochloride salt, add 4M NaOH dropwise until pH reaches 4.5 .
Why: At pH 4.5, the equilibrium heavily favors the mono-protonated species.
Biphasic Setup:
Add DCM (30 mL) to the aqueous solution.
Cool the biphasic mixture to 0–5 °C (ice bath). Vigorous stirring is essential to create an emulsion.
Controlled Addition:
Dissolve Cbz-Cl (10.0 mmol, 1.0 equiv) in DCM (10 mL).
Add the Cbz-Cl solution dropwise over 60 minutes .
Simultaneous pH Maintenance: During addition, the reaction generates HCl.[1] Continuously monitor pH. Add 4M NaOH dropwise to maintain the pH strictly between 4.0 and 5.0 .
Note: Do not exceed pH 6.0, or bis-protection will occur. Do not drop below pH 3.0, or the reaction will stall.
Reaction Completion:
After addition, allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Check progress via TLC (MeOH/DCM/NH4OH 10:90:1) or LC-MS.
Purification (The "Self-Validating" Workup):
Phase Cut 1 (Remove Bis-Cbz): Transfer to a separatory funnel. The pH is currently ~4.5. Extract with DCM (2 x 30 mL).
Logic: At pH 4.5, the Bis-Cbz (neutral) partitions into DCM. The Mono-Cbz (protonated, positively charged) and unreacted SM (protonated) remain in the aqueous phase.
Phase Cut 2 (Isolate Target): Adjust the aqueous layer pH to 10–11 using 4M NaOH. The solution will turn cloudy as the Mono-Cbz free base precipitates.
Extract with DCM (3 x 40 mL).
Logic: The Mono-Cbz is now neutral and extracts into DCM. The trace unreacted diamine remains in the water (highly polar even as free base, but largely stays aqueous vs DCM).
Final Polish: Wash the combined organic extracts (from Cut 2) with brine, dry over Na2SO4, and concentrate.
Wash organic layer with water (5x). The excess diamine washes out into the aqueous layer.
The organic layer contains Mono-Cbz and Bis-Cbz.
Purify via flash column chromatography (Silica, DCM -> 10% MeOH/DCM).
Part 3: Data & Visualization
Method Comparison Table
Feature
Protocol A (pH Controlled)
Protocol B (Statistical)
Stoichiometry (Diamine:Cbz-Cl)
1:1
5:1
Yield (Isolated)
75–85%
50–60% (based on Cbz-Cl)
Selectivity (Mono:Bis)
>10:1
~4:1
Purification
Acid/Base Extraction (No Column)
Column Chromatography Required
Scalability
High (kg scale feasible)
Low (Solvent volume issues)
Workup Logic Flowchart
Caption: Self-validating extraction workflow exploiting the amphiphilic nature of the mono-protected amine.
Part 4: Troubleshooting & QC
Solubility Issues
Problem: The mono-salt precipitates during the reaction at pH 4.5, stalling the stirring.
Solution: Increase the water volume or add a co-solvent like THF (Tetrahydrofuran) instead of DCM to maintain a homogeneous phase, though this may require a different workup (evaporation of THF before extraction).
Over-protection (Bis-Cbz formation)
Cause: pH drifted above 6.0 during Cbz-Cl addition or local concentration hotspots.
Fix: Ensure vigorous stirring (high RPM) to maximize surface area in the biphasic system. Use a syringe pump for Cbz-Cl addition.
Analytical Confirmation (NMR)
1H NMR (DMSO-d6 or CDCl3):
Look for the breakdown of symmetry.
Mono-Cbz: Distinct signals for H1 (adjacent to NH-Cbz, ~3.5 ppm) and H3 (adjacent to NH2, ~2.6 ppm). Integration of aromatic protons (5H) vs. the cyclohexyl ring confirms mono-substitution.
Bis-Cbz: Symmetry is restored (simplified spectra), aromatic integration doubles (10H).
References
Pitt, N., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. National Institutes of Health (PMC).
Kwon, K., et al. (2015).[6] Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.[6] (Demonstrates pH-controlled selective protection logic). [6]
Servín, F. A., et al. (2017).[10] General Method for Selective Mono-Boc Protection of Diamines. J. Mex.[10] Chem. Soc. (Validates the mono-salt protection strategy).
Application Note: High-Precision Preparation of Chiral Aminocyclohexyl Scaffolds
Executive Summary Chiral aminocyclohexyl scaffolds are privileged pharmacophores in medicinal chemistry, serving as the structural core for numerous GPCR ligands, ion channel blockers (e.g., Vernakalant), and enzyme inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chiral aminocyclohexyl scaffolds are privileged pharmacophores in medicinal chemistry, serving as the structural core for numerous GPCR ligands, ion channel blockers (e.g., Vernakalant), and enzyme inhibitors. Their rigidity allows for precise spatial orientation of functional groups, but this same rigidity imposes significant synthetic challenges: controlling relative stereochemistry (cis vs. trans) and absolute configuration (
vs. ).
This guide moves beyond generic textbook methods to provide three field-proven, scalable protocols for accessing these scaffolds. We prioritize methods that avoid expensive chiral pool starting materials in favor of desymmetrization and resolution strategies that are robust enough for multi-gram drug discovery campaigns.
Strategic Route Selection
Before initiating synthesis, the target relative stereochemistry dictates the methodology. Cis-isomers are best accessed via enzymatic desymmetrization of meso-compounds, while trans-isomers are efficiently generated via asymmetric ring opening (ARO) of epoxides or classical resolution.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target stereochemistry.
,2)-2-((tert-butoxycarbonyl)amino)cyclohexyl acetate.
Principle: Lipases distinguish between the enantiotopic hydroxyl groups of a meso-diol or amino-alcohol derivative. Burkholderia cepacia lipase (Amano PS) is the industry standard for this transformation due to its high solvent tolerance and stereospecificity.
Expert Insight: Vinyl acetate is preferred over ethyl acetate because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the equilibrium forward irreversibly.
Incubation: Stir the suspension at 30°C. Monitor via Chiral HPLC or GC.
Critical Checkpoint: Do not exceed 40°C; thermal denaturation of the lipase reduces enantiomeric excess (ee).
Termination: The reaction typically reaches >99% ee at ~50% conversion (theoretical yield for resolution) or 100% conversion for desymmetrization of meso-compounds. For this meso-substrate, the reaction yields the mono-acetate.
Work-up: Filter off the enzyme (can be recycled 2-3 times). Concentrate the filtrate in vacuo.
Purification: The product is often sufficiently pure. If necessary, flash chromatography (Hexane/EtOAc) separates the chiral acetate from any unreacted diol.
Data Summary:
Parameter
Value
Yield
92-96%
ee
>98%
| Time | 24-48 h |
Protocol B: Asymmetric Ring Opening (Target: trans-Scaffolds)
Objective: Synthesis of (1
,2)-2-azidocyclohexanol (Precursor to amino-alcohol).
Principle: The Jacobsen Asymmetric Ring Opening (ARO) of meso-epoxides utilizes a chiral Co(III)-salen complex to activate the epoxide, facilitating nucleophilic attack by TMSN with high enantioselectivity.
Oxidant: Acetic acid (to generate the active Co(III) species).
Nucleophile: Trimethylsilyl azide (TMSN
).
Step-by-Step Methodology
Catalyst Activation: In a flame-dried flask, dissolve the Co(II) precatalyst (0.5 mol%) in CH
Cl. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 mins. The color changes from orange to dark brown (Co(II) Co(III)). Concentrate to dryness to remove excess AcOH.
Reaction Setup: Redissolve the active catalyst in minimal cyclohexene oxide (solvent-free conditions are often possible and greener) or MTBE.
Nucleophile Addition: Cool to 0°C. Add TMSN
(0.55 equiv) dropwise.
Safety Note: TMSN
is toxic and potentially explosive. Work in a fume hood. Do not use metal spatulas.
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
Hydrolysis: The product exists as the TMS-ether. Add MeOH (excess) and a catalytic amount of citric acid to cleave the silyl group.
Reduction (to Amine): The resulting chiral azido-alcohol is reduced using Pd/C and H
(balloon pressure) in MeOH to yield the (1,2)-2-aminocyclohexanol.
Figure 2: Mechanism of Jacobsen's Asymmetric Ring Opening (ARO).
Protocol C: Classical Resolution (The "Gold Standard")
Objective: Isolation of (1
,2)-1,2-diaminocyclohexane (DACH) from racemic trans-DACH.
Principle: Formation of diastereomeric salts using L-Tartaric acid. This method is self-validating because the correct diastereomer crystallizes out of water, while the incorrect one remains in solution.
Materials
Substrate: Racemic trans-1,2-diaminocyclohexane (Commercial grade often contains up to 5% cis isomer; this protocol removes it).
Detection: UV @ 210 nm (amines have weak absorption; derivatization with benzoyl chloride may be required for sensitivity).
NMR Validation
Stereochemistry Check: The coupling constant between protons at C1 and C2 (
) is diagnostic.
Trans-isomers (diaxial protons):
.
Cis-isomers (axial-equatorial):
.
References
Enzymatic Desymmetrization: García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective enzymatic desymmetrization in organic synthesis. Chemical Reviews, 105(1), 313-354.
Jacobsen ARO: Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.
DACH Resolution: Larrow, J. F., & Jacobsen, E. N. (2003). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1. (Includes detailed DACH resolution protocol).
General Review: Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944.
The synthesis of (1R,3R)-3-aminocyclohexyl carbamate (often protected as the tert-butyl ester, or Boc-group) is a critical workflow, most notably serving as the chiral amine anchor in the manufacturing of CDK4/6 inhibitors like Abemaciclib (Verzenio) .[1]
Users frequently encounter three bottlenecks:
Stereochemical Erosion: Difficulty isolating the specific (1R,3R) trans-isomer from cis/trans mixtures.[1]
Selectivity Failure: Over-reaction leading to bis-carbamate formation during mono-protection.[1]
Isolation Loss: High water solubility of the amine intermediate leading to poor extraction recovery.[1]
This guide synthesizes industrial best practices (Eli Lilly, various patents) into actionable troubleshooting protocols.
Module 1: Stereocontrol & Resolution
Ticket #101: "I am hydrogenating m-phenylenediamine but my diastereomeric ratio (dr) is poor. How do I maximize the (1R,3R) isomer?"
Root Cause Analysis:
Standard hydrogenation of 1,3-disubstituted benzenes yields a thermodynamic mixture favoring the cis (meso) isomer.[1] The target (1R,3R) is trans.[1] Without isomerization, your maximum theoretical yield is often capped <50%.[1]
Protocol A: The "Isomerization-Driven" Hydrogenation
Do not accept the kinetic cis:trans ratio.[1] You must force equilibration to the thermodynamic trans product using a specific catalyst system.[1]
Promoter: Calcium Oxide (CaO) or NaOH.[1] Crucial Step: The base promotes equilibrium between the amine and imine intermediates, allowing the stereocenter to invert to the more stable trans-diequatorial conformation.[1]
Add Glacial Acetic Acid (0.8 eq) to buffer the solution.[1]
Cooling Rate: 5°C/hour.[1] Rapid cooling traps the (1S,3S) isomer.[1]
Validation: The precipitate is the (1R,3R)-diamine L-tartrate salt.[1]
Module 2: Selective Functionalization
Ticket #102: "I need the mono-Boc carbamate, but I keep getting 15-20% di-Boc byproduct. Statistical stoichiometry (1:1) isn't working."
Root Cause Analysis:
In a neutral solution, the second amine remains nucleophilic after the first reacts.[1] You must exploit the pKa differential by protonating one amine, rendering it non-nucleophilic.[1]
The "pH-Switch" Mono-Protection Protocol
Instead of adding (Boc)₂O directly to the diamine, use the Monohydrochloride Salt Method .[1]
Workflow:
Acidification: Dissolve (1R,3R)-1,3-diaminocyclohexane in MeOH. Add exactly 1.0 equivalent of HCl (or TMSCl/MeOH).[1]
Mechanism:[1][2] This forms the mono-ammonium salt.[1] Statistically, the diamine exists in equilibrium, but as the free amine reacts, the equilibrium shifts.[1]
Addition: Add (Boc)₂O (1.1 eq) at 0°C.
Base: Add triethylamine (2.0 eq) only after the Boc reaction is complete to liberate the final product for extraction.
Figure 1: Logic flow for preventing over-reaction using salt formation.[1][3]
Module 3: Purification & Isolation
Ticket #103: "My TLC shows conversion, but I lose 40% of my mass during the aqueous workup."
Root Cause Analysis:
(1R,3R)-3-aminocyclohexyl carbamate is an amino-carbamate with low molecular weight.[1] It is amphiphilic and highly soluble in water, especially at neutral/acidic pH.[1]
The "Salting-Out" Extraction Guide
pH Adjustment: Ensure the aqueous phase is pH > 12 (using NaOH).[1][4] The amine must be deprotonated to be extractable.[1]
Saturation: Saturate the aqueous phase with NaCl (brine) until undissolved salt is visible.[1] This exploits the "Salting Out" effect, reducing the organic compound's solubility in water.[1]
Solvent Choice: Do not use Diethyl Ether (too non-polar).[1]
Recommended:Dichloromethane (DCM) or Isopropanol/Chloroform (1:3) .[1]
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours if yield remains low.[1]
Frequently Asked Questions (FAQ)
Q: Can I use enzymatic resolution instead of Tartaric Acid?A: Yes. Lipase B from Candida antarctica (CAL-B) is effective for the kinetic resolution of the racemic amine or its esters.[1] However, for scales >100g, the Tartaric Acid crystallization is generally more cost-effective (cheaper reagents) and yields higher enantiomeric excess (>99% ee after recrystallization).[1]
Q: Why is the melting point of my resolved salt lower than literature values?A: This indicates partial resolution or solvation.[1] The L-tartrate salt often crystallizes as a hydrate.[1] Dry the salt at 60°C under vacuum for 24 hours. If the melting point is still wide, recrystallize from water/ethanol (1:5).[1]
Q: Is the (1R,3R) isomer the same as the trans isomer?A: In the context of 1,3-diaminocyclohexanes: Yes.
Note: This differs from 1,2-systems where (1R,2R) is also trans.[1] Always check the numbering.
References
Eli Lilly and Company. (2010).[1] Preparation of benzimidazolylpyrimidinylaminopyridines as CDK4/6 protein kinase inhibitors.[1][4][5] (Patent US 2010/0160340 A1).[1] Link
Source of the Abemaciclib synthesis route and intermedi
Hassan, Y., et al. (2020).[1] A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 108-114.[1] Link
Detailed protocol for the tartaric acid resolution of trans-diamines.
Servín, F. A., et al. (2017).[1][6] General Method for Selective Mono-Boc Protection of Diamines.[1][6] Journal of the Mexican Chemical Society, 61(1).[1][6] Link
Provides the mechanistic basis for the HCl-salt mono-protection method.
Toray Fine Chemicals. (2008).[1] Method for producing trans-1,4-diaminocyclohexane.[1] (Patent JP 2008074754A).[1] Link
Describes the Ru/Al2O3 + Base isomerization technique for maximizing trans-isomer yield.
Technical Support Center: Cbz-Deprotection in Chiral Cyclohexylamines
Ticket ID: #CBZ-CYC-RAC-001 Subject: Prevention of Racemization During N-Cbz Cleavage Status: Open / Guide Assigned Specialist: Senior Application Scientist Executive Summary: The Hidden Danger You are likely reading thi...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CBZ-CYC-RAC-001
Subject: Prevention of Racemization During N-Cbz Cleavage
Status: Open / Guide
Assigned Specialist: Senior Application Scientist
Executive Summary: The Hidden Danger
You are likely reading this because you have observed a loss of enantiomeric excess (ee%) following a standard Palladium-catalyzed hydrogenation of an N-Cbz protected cyclohexylamine.
The Root Cause: While cyclohexylamines appear chemically stable, the C–N bond on a chiral carbon is susceptible to catalytic dehydrogenation on Palladium surfaces. The metal catalyst does not just remove the Cbz group; it can reversibly oxidize the newly formed amine into an imine (or enamine) intermediate. This planar intermediate destroys the stereocenter. When the imine is re-hydrogenated, it occurs non-stereoselectively, resulting in racemization.
This guide provides three validated workflows to bypass this mechanism, ranked by safety and selectivity.
Mechanism of Failure (Why Standard Protocols Fail)
Understanding the enemy is the first step. The diagram below illustrates how a standard Pd/C hydrogenation—usually considered "mild"—actively scrambles stereochemistry in chiral amines.
Figure 1: The "Catalytic Racemization Loop." Once the Cbz is removed, the free amine can undergo reversible oxidation on the Pd surface, leading to a planar imine and subsequent loss of chirality [1].
Validated Protocols
Method A: The "Gold Standard" – AlCl₃ / HFIP (Non-Hydrogenolytic)
Best for: Highly sensitive substrates, total prevention of racemization, and compounds with other reducible groups (alkenes, halides).
Why it works: This method uses a Lewis Acid mechanism assisted by the ionizing power of Hexafluoroisopropanol (HFIP). It avoids metal catalysts entirely, eliminating the dehydrogenation pathway.
Protocol:
Preparation: Dissolve the N-Cbz cyclohexylamine (1.0 equiv) in HFIP (Hexafluoroisopropanol) [0.2 M concentration].
Reagent: Add anhydrous Aluminum Chloride (AlCl₃ , 3.0 equiv) in one portion at room temperature.
Note: The reaction may initially form a suspension.
Reaction: Stir at room temperature. Monitor by TLC/LCMS (typically complete in 2–4 hours).
Observation: The mixture usually becomes a clear homogeneous solution as the reaction proceeds.
Quench: Carefully dilute with CH₂Cl₂ (5 volumes) and quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).
Workup: Extract with CH₂Cl₂ or EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Data Profile:
Metric
Value
Yield
>90%
Racemization
< 1% (Undetectable)
| Functional Group Tolerance | High (Tolerates alkenes, benzyl ethers) |[2][3]
Source: Validated recent methodology for chemoselective Cbz removal [2].
Method B: Poisoned Catalyst Hydrogenolysis
Best for: Large scale reactions where HFIP is too expensive, and the substrate lacks other reducible groups.
Why it works: Adding a nitrogen base (Ammonia or Pyridine) "poisons" the highly active sites on the Palladium surface responsible for dehydrogenating the amine, while leaving the sites responsible for hydrogenolysis active.
Protocol:
Solvent: Use Methanol or Ethanol .
Additive: Add Ammonia (7N in MeOH) (5–10 equiv) or Pyridine (10% v/v).
Critical Step: Do not skip the additive. This is the racemization inhibitor.
Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) (10-20 wt%) rather than standard Pd/C if possible.
Hydrogen Source: H₂ balloon (1 atm). Avoid high pressure (which can force ring reduction).
Timing: Stop the reaction immediately upon consumption of starting material. Do not let the free amine stir with the catalyst unnecessarily.
Method C: Acidolytic Cleavage (HBr/AcOH)
Best for: Robust alkyl amines with no acid-sensitive groups (e.g., no tert-butyl esters, no silyl ethers).
Why it works: Acid hydrolysis cleaves the carbamate via an SN1-like mechanism. Since there is no metal surface and no redox chemistry, the stereocenter at the amine is generally safe (unless there is an adjacent carbonyl allowing enolization).
Protocol:
Reagent: Dissolve substrate in 33% HBr in Acetic Acid .
Conditions: Stir at room temperature for 1–3 hours.
Workup: Precipitate the amine hydrobromide salt by adding cold Diethyl Ether (
Free Basing: Neutralize the salt with NaHCO₃ only when ready to use the amine.
Troubleshooting & FAQs
Q1: I used Method B (Hydrogenolysis), but I still see ~10% racemization. What went wrong?
Diagnosis: You likely used a protic solvent (MeOH) without enough "poison" or ran the reaction too long.
Fix: Switch to an aprotic solvent like Ethyl Acetate (EtOAc) . Protic solvents facilitate the proton transfers required for the amine-imine tautomerization on the metal surface. EtOAc often suppresses this pathway.
Q2: Can I use Ammonium Formate (Transfer Hydrogenation)?
Warning: Proceed with extreme caution. Transfer hydrogenation often requires elevated temperatures (refluxing MeOH), which drastically increases the rate of catalytic racemization. Furthermore, ammonium formate can form N-formyl side products. We recommend Method A over transfer hydrogenation for chiral cyclohexylamines.
Q3: I see an M+42 peak in my MS after using Method B. What is it?
Diagnosis: This is likely an N-isopropyl side product (reductive amination with acetone) or an N-acetyl impurity.
Root Cause: If you used Acetone to wash your glassware or catalyst, traces can undergo reductive amination with your product. If you used EtOAc, trans-acylation is rare but possible under aggressive conditions.
Fix: Ensure all glassware is acetone-free.
Q4: My substrate has a benzyl ether (OBn) elsewhere. Will Method A cleave it?
Answer: No. The AlCl₃/HFIP system is remarkably selective for N-Cbz over O-Bn ethers. This is a major advantage over HBr/AcOH or Hydrogenolysis (which would cleave both).
Comparative Decision Matrix
Feature
Method A (AlCl₃/HFIP)
Method B (Pd + Additive)
Method C (HBr/AcOH)
Racemization Risk
Lowest
Moderate (requires care)
Low (structure dependent)
Cost
High (HFIP solvent)
Low
Low
Scalability
Medium
High
High
Sensitive Groups
Excellent Tolerance
Cleaves alkenes/halides
Cleaves acid-labile groups
Throughput
Fast (2-4 h)
Fast (1-4 h)
Medium (1-6 h)
References
Mechanisms of Amine Racemization on Metal Surfaces
Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007).[5] Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(6), 1157–1159.
AlCl₃/HFIP Deprotection Protocol
Kumar, T. V. H., et al. (2024).[3] Aluminum Chloride in Hexafluoroisopropanol: A Mild and Selective Method for N-Cbz Deprotection.[1][3][6] The Journal of Organic Chemistry, 89, 5665-5674.[1][3]
General Cbz Deprotection Strategies
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Chapter on Protection for the Amino Group).
Technical Support Center: Purification of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
[1][2] Executive Summary & Molecule Profile[1] Welcome to the Technical Support Center. This guide addresses the purification of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate , a critical intermediate often employed in the...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Molecule Profile[1]
Welcome to the Technical Support Center. This guide addresses the purification of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate , a critical intermediate often employed in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1][2]
Achieving high diastereomeric excess (de) and enantiomeric excess (ee) for the (1R,3R) isomer (the trans isomer) is challenging due to the conformational flexibility of the cyclohexane ring and the tendency of the free base to "oil out" rather than crystallize.
Compound Profile
Property
Detail
Chemical Structure
Mono-Cbz protected 1,3-diaminocyclohexane
Stereochemistry
(1R, 3R) = Trans-diequatorial (thermodynamically favored but kinetically liable to rotamers)
cis-isomer ((1R,3S)), regioisomers (1,2 or 1,4-substituted), and bis-Cbz byproducts
Diagnostic Workflow (Decision Tree)
Before initiating a protocol, determine the state of your crude material. Use the logic flow below to select the correct purification strategy.
Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and initial purity.
Method A: Free Base Recrystallization (For High-Purity Solids)[1][2]
Context: This method is reserved for material that is already solid and has relatively high purity (>90%).[1][2] It relies on the differential solubility of the trans vs. cis isomers in non-polar media.[2]
Solvent System
Primary Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) – Solubilizes the carbamate.[1][2]
Anti-Solvent: n-Heptane or n-Hexane – Induces precipitation.[1][2]
Protocol
Dissolution: Dissolve the crude solid in minimal hot EtOAc (approx. 50-60°C). Use 2-3 mL per gram of substrate.[1][2]
Clarification: If the solution is hazy, filter hot through a Celite pad to remove inorganic salts.[1][2]
Nucleation Point: Slowly add hot n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.
Re-solubilization: Add just enough hot EtOAc to clear the solution again.[1][2]
Crystallization: Allow the solution to cool to Room Temperature (RT) slowly (over 2-3 hours) with gentle stirring.
Critical Step: If oil droplets appear, add a seed crystal of pure (1R,3R) material immediately.[1]
Harvest: Cool to 0-5°C for 1 hour. Filter the white solid and wash with cold Heptane.[1][2]
Method B: Salt Formation (The "Gold Standard" for Purification)
Context: If your material is an oil or contains significant cis-isomer impurities, free base recrystallization will likely fail (oiling out).[1][2] Converting the amine to a salt rigidifies the lattice, improving crystallinity and rejecting diastereomers.
Recommended Salt: L-Tartrate or Hydrochloride
While HCl is common, L-Tartaric acid often provides superior resolution for chiral amines due to the formation of a rigid hydrogen-bonding network.[1][2]
Protocol (L-Tartrate Formation)
Stoichiometry: Calculate 1.05 equivalents of L-Tartaric acid relative to the amine.
Dissolution:
Dissolve the crude amine in Methanol (MeOH) or Ethanol (EtOH) (5 mL/g).[1][2]
Separately, dissolve L-Tartaric acid in the same solvent (warm if necessary).[1][2]
Addition: Add the acid solution to the amine solution slowly at 40-50°C.
Precipitation:
Stir at elevated temperature for 30 mins.
Slowly cool to RT. A thick slurry should form.[1][2]
Troubleshooting: If no solid forms, add Isopropanol (IPA) or Acetone as an anti-solvent to drive the salt out of solution.[1]
Recrystallize from MeOH/Water (95:5) or Ethanol/Water .[1][2] The trans-(1R,3R) salt typically crystallizes, while the cis isomer remains in the mother liquor.
Add 1M NaOH or saturated NaHCO3.[1][2] Stir until the solid dissolves.
Separate phases, dry organic layer (MgSO4), and concentrate to yield the pure oil/solid.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
Cause: This is a thermodynamic issue where the liquid-liquid phase separation occurs before the solid-liquid boundary (crystallization) is reached.[1][2] It is common in carbamates due to flexible alkyl chains.[1][2]
Solution:
Temperature Control: You are cooling too fast. Re-heat to dissolve the oil, then cool at a rate of 5°C per hour.
Seeding: You must seed the solution with pure crystals at the saturation point (approx. 30-35°C).[1][2]
Switch to Method B: If the free base persistently oils out, it indicates the impurity profile is preventing lattice formation. Convert to the HCl or Tartrate salt immediately.[1][2]
Q2: How do I remove the cis-isomer ((1R,3S))?
Mechanism: The trans-isomer (1R,3R) has a flatter, more planar diequatorial conformation compared to the cis-isomer (axial/equatorial).[1] This allows the trans isomer to pack more efficiently in crystal lattices.[1][2]
Solution:
Perform the recrystallization using Method B (Salt) . The lattice energy difference between the cis and trans salts is significantly higher than that of the free bases, making separation easier.
Solvent Tip: Use a more polar solvent system (e.g., Ethanol/Water) for the salt recrystallization.[1] The cis salt is usually more soluble and will stay in the filtrate.[1][2]
Q3: What is the expected yield?
Free Base Recrystallization: 60-75% recovery (impurities remain in mother liquor).[1][2]
Salt Formation: 80-90% yield for salt formation; 70% overall after recrystallization.[1][2]
References
Stereochemistry of 1,3-Disubstituted Cyclohexanes
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Defines (1R,3R) as the trans isomer in 1,3-systems).
Purification of Aminocyclohexane Derivatives
Separation and purification of cis and trans isomers of 1,3-diaminocyclohexane. (US Patent 3,880,925).[1][2] Google Patents. Link
General Recrystallization Protocols
University of Rochester, Department of Chemistry.[1] Tips and Tricks: Recrystallization.Link
Properties of Benzyl Carbamate Derivatives
National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 68466394, (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride (Analogous salt data).[1][2] Link[1]
troubleshooting catalytic hydrogenation of Cbz-protected amines
Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting Catalytic Hydrogenolysis of N-Benzyloxycarbonyl (Cbz) Amines[1] Introduction Welcome to the Catalysis Tech Support Hub. You are likely here be...
Welcome to the Catalysis Tech Support Hub. You are likely here because your standard "add Pd/C and stir" protocol has failed. While Cbz removal is often treated as trivial, the heterogeneous nature of Palladium on Carbon (Pd/C) introduces complex variables regarding mass transfer, catalyst surface poisoning, and competitive adsorption.[1]
This guide treats your reaction as a system of competing rates. We will diagnose why your turnover frequency (TOF) has dropped or why your selectivity has drifted.
Part 1: Diagnostic Logic (Visualizing the Problem)
Before altering variables, locate your failure mode on the logic tree below.
Figure 1: Decision matrix for diagnosing Cbz deprotection failures based on reaction monitoring (TLC/LCMS).
Part 2: Troubleshooting Guides (Q&A)
Module A: Reaction Kinetics (Stalled or Slow)
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?A: You are likely experiencing "Product Inhibition" (Amine Poisoning).
As the Cbz group is cleaved, the free amine product is generated. Amines are strong Lewis bases that bind tightly to the Pd surface, effectively competing with the remaining Cbz-substrate for active sites.
Protocol: Add 1.0–2.0 equivalents (relative to substrate) of Acetic Acid (AcOH) or dilute HCl to the reaction mixture.
Mechanism: Protonating the amine (
) eliminates its ability to donate a lone pair to the Pd surface, preventing adsorption and leaving active sites free for the Cbz group [1].
Q: My substrate contains Sulfur (Thioether/Thiophene) or a basic Heterocycle.A: These are classic catalyst poisons.
Sulfur has a high affinity for Pd, forming a strong Pd-S bond that permanently deactivates the site.
The Fix:
Increase Loading: You must use stoichiometric amounts of Pd (sometimes >50-100 wt%) rather than catalytic amounts, as the "catalyst" is being consumed as a reagent to bind the sulfur.
Switch Method: If S-poisoning is severe, switch to chemical deprotection (e.g., HBr/AcOH or TMSI) or liquid ammonia/Na reduction (Birch conditions) [2].[1]
Q: Does solvent choice affect reaction speed?A: Yes, significantly.
Hydrogen solubility and substrate adsorption vary by solvent.[1]
Data Comparison:
Solvent
H2 Solubility
Polarity Effect
Recommendation
Methanol
High
High
Standard. Fastest rates, but risk of N-methylation.[1]
Ethanol
High
High
Safer. Good balance of rate and safety.
EtOAc
Moderate
Moderate
Selective. Slower, but avoids solvolysis side reactions.[1]
THF
Moderate
Moderate
Solubility. Use for greasy substrates; often slower than alcohols.
| AcOH | Moderate | High | Active. Protonates amines automatically; excellent for sluggish reactions. |
Module B: Selectivity (Side Reactions)
Q: I see a +14 mass unit impurity (M+14) in my LCMS. What is it?A: You have N-methylated your amine.
If you run the reaction in Methanol , the Pd/C can dehydrogenate methanol to form trace Formaldehyde (
). This formaldehyde reacts with your newly freed amine to form an imine, which is immediately reduced to an N-methyl amine ().[1]
The Fix:Stop using Methanol. Switch to Ethanol (EtOH) or Ethyl Acetate (EtOAc). Ethanol forms acetaldehyde, which is much sterically bulkier and less prone to this side reaction [3].[1]
Q: My molecule contains a Chlorine/Bromine atom, and it fell off.A: Pd/C promotes Hydrodehalogenation.
The bond dissociation energy of Ar-X is often lower than the activation energy required for difficult Cbz removals.
The Fix:
Switch Catalyst: Use 5% Sulfided Pd/C (commercially available). The sulfur modifies the electronic surface of the Pd, dramatically reducing its ability to insert into C-Halogen bonds while retaining activity for C-O hydrogenolysis [4].
Alternative: Use Pt/C (Platinum on Carbon). Pt is generally less active toward dehalogenation than Pd.
Additive: Add Ammonium Acetate or Pyridine to the reaction mixture to poison the most active sites responsible for dehalogenation.
Part 3: Experimental Protocols
Protocol A: The "Safe" Balloon Hydrogenation
Designed to minimize fire risk and maximize reproducibility.
Inert the Vessel: Flush a 2-neck round bottom flask with Nitrogen (N2) or Argon.
Catalyst Addition (The Wet Method):
Weigh Pd/C (typically 10 wt% loading) in a weigh boat.
CRITICAL: Add a small amount of Toluene or EtOAc directly to the solid catalyst in the flask to create a slurry. Never add dry Pd/C to Methanol; the static discharge can ignite the solvent vapors.
Substrate Addition: Dissolve your substrate in the reaction solvent (e.g., EtOH) and add it to the catalyst slurry.
Acid Additive (Optional but Recommended): Add 1.1 eq of HCl (1M in ether) or AcOH if the product is a free amine.
Workup: Filter through Celite. The byproduct is volatile (NH3/CO2) or benzene (from cyclohexadiene), simplifying purification [5].[1]
Part 4: Safety & Waste Handling
The "Flash Fire" Risk
Dry Pd/C is pyrophoric . It retains hydrogen in its lattice and can spontaneously ignite when exposed to oxygen, especially when dry methanol vapors are present.[1]
Filtration Safety Protocol:
Never suck the filter cake dry. When filtering the reaction mixture through Celite, stop the vacuum while there is still a thin layer of solvent on top of the black catalyst pad.
Quench: Wash the filter cake with water immediately after filtration. The water creates a barrier against oxygen.
Disposal: Transfer the wet filter cake (Celite + Pd/C) into a dedicated solid waste container kept wet with water.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]
Birch, A. J. "The Birch Reduction in Organic Synthesis." Organic Reactions, 1972.[1]
Johnstone, R. A. W.; et al. "Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds." Chemical Reviews, 1985, 85(2), 129–170.[1]
Mori, A.; et al. "Selective Hydrogenation of Halogenated Compounds using Sulfided Palladium Catalyst." Journal of Organic Chemistry, 2000.[1]
Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis, 1988, 91–95.[1]
Technical Support Center: Resolving Diastereomeric Impurities in 1,3-Aminocyclohexyl Carbamates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Separation of cis/trans diastereomers in 1,3-disubstituted cyclohexane systems. Executive Summary: The "1,3-Conformational" C...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Separation of cis/trans diastereomers in 1,3-disubstituted cyclohexane systems.
Executive Summary: The "1,3-Conformational" Challenge
Resolving diastereomers in 1,3-aminocyclohexyl carbamates is chemically distinct from 1,2- or 1,4-systems. In 1,3-systems, the geometric relationship allows for a unique interplay between diequatorial (usually thermodynamic cis) and axial-equatorial (usually trans) conformations.
Unlike enantiomers, these diastereomers possess distinct physical properties (NMR shifts, solubility, polarity). However, the conformational flexibility of the cyclohexane ring often masks these differences, leading to co-elution in HPLC or oiling-out during crystallization.
This guide provides a self-validating workflow to diagnose, separate, and purify these isomers.
Objective: Definitively assign cis vs. trans geometry before attempting separation. Relying solely on retention time is a common failure point.
The 1H-NMR Coupling Constant (
) Protocol
The geometry of the cyclohexane ring dictates the coupling constants (
) between the methine proton (at the chiral center) and its neighbors.
Step 1: Locate the methine proton signal (
to the carbamate or amine).
Step 2: Measure the Vicinal Coupling (
).
Step 3: Apply the Karplus Relationship :
Axial-Axial (
): Large value (10–12 Hz).
Axial-Equatorial (
): Small value (2–5 Hz).
Equatorial-Equatorial (
): Small value (2–5 Hz).
Isomer (1,3-Substituted)
Dominant Conformation
Observed (approx)
Chemical Shift ()
Cis
Diequatorial (e,e)
Small () 3–5 Hz
Downfield (deshielded)
Trans
Axial-Equatorial (a,e)
Large () 10–12 Hz
Upfield (shielded)
Critical Note: In 1,3-amino carbamates, intramolecular Hydrogen Bonding (between the NH and C=O) can stabilize the diaxial conformer of the cis isomer, inverting the expected NMR trends. Always run a NOESY experiment: Strong NOE between 1,3-protons confirms a diaxial relationship.
Workflow Diagram: Isomer Identification
Figure 1: Decision tree for assigning stereochemistry based on Karplus relationships in NMR.
Module 2: Chromatographic Resolution Strategies
Objective: Separation when
.
Standard C18 columns often fail to separate diastereomers because the hydrophobicity difference is negligible. You must exploit shape selectivity and polar interactions .
Strategy A: Stationary Phase Selection
Normal Phase (Silica): Highly Recommended.
Mechanism: Exploits the specific interaction of the carbamate NH and carbonyl with surface silanols. The cis (diequatorial) isomer often exposes these groups more effectively than the trans isomer, leading to greater retention.
Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (with 0.1% TEA for the amine).
Pentafluorophenyl (PFP) Phases:
Mechanism: PFP columns offer
interactions and rigid shape selectivity. They are superior to C18 for separating structural isomers and diastereomers with aromatic or carbamate groups.
Graphitized Carbon (Hypercarb):
Mechanism: Retains polar compounds and offers extreme shape selectivity for stereoisomers.
Strategy B: Chiral Columns for Diastereomers
Do not assume chiral columns are only for enantiomers.
Amylose/Cellulose Columns (e.g., AD-H, OD-H): The supramolecular grooves of these phases are excellent at discriminating diastereomeric shapes (cis vs trans) even if the mixture is racemic.
Method
Column Type
Mobile Phase Suggestion
Target Separation Mechanism
Tier 1
Unbonded Silica (Normal Phase)
DCM / MeOH / NH4OH (90:9:1)
H-Bonding accessibility
Tier 2
PFP (Reverse Phase)
Water / Acetonitrile (0.1% TFA)
and Shape Selectivity
Tier 3
Amylose-tris(3,5-dimethylphenylcarbamate)
Hexane / EtOH (80:20)
Inclusion/Steric fit
Module 3: Crystallization & Thermodynamics
Objective: Scalable purification without chromatography.
The "Diastereomeric Salt" Protocol
Since your molecule contains an amine (position 1), you can form salts with chiral or achiral acids to amplify solubility differences.
Screening Resolving Agents:
Use Tartaric Acid (and derivatives like DBTA), Mandelic Acid , or Camphorsulfonic Acid .
Even for separating cis/trans (diastereomers), using a chiral acid can create a "double diastereomeric" salt system where the lattice energy differences are magnified.
Solvent Selection (Thermodynamic Control):
Avoid rapid precipitation (Kinetic Control), which traps impurities.
Use Solvent/Anti-solvent systems (e.g., Ethanol/EtOAc).
Procedure: Dissolve crude in hot Ethanol (solvent). Add EtOAc (anti-solvent) until cloudy. Re-heat to clear. Cool slowly (1°C/min) to room temp.
Workflow Diagram: Crystallization Logic
Figure 2: Thermodynamic crystallization workflow for diastereomeric salt resolution.
Module 4: Chemical Troubleshooting (FAQs)
Q: My peaks are tailing badly on HPLC. Is it the diastereomer overlap?A: Likely not. Tailing in amino-carbamates is usually due to the interaction of the free amine with residual silanols on the column.
Fix: Add 0.1% Triethylamine (TEA) to Normal Phase or 0.1% Trifluoroacetic acid (TFA) to Reverse Phase. This masks the silanols or protonates the amine, sharpening the peaks to reveal the true resolution.
Q: Can I chemically convert the trans impurity to the cis product?A: Potentially. If the 1-position (amine) has an acidic proton (e.g., adjacent to a carbonyl if it were an amide, or if you can oxidize to the imine), you can equilibrate.
However, for carbamates, equilibration is difficult without breaking the ring.
Alternative: Use Kinetic Resolution . React the amine mixture with a limiting amount of a chiral acylating agent. One diastereomer often reacts significantly faster, allowing you to separate the reacted amide from the unreacted amine via simple acid/base extraction.
Q: Why does the NMR spectrum change in different solvents?A: 1,3-aminocyclohexyl carbamates are flexible. In
, intramolecular H-bonds stabilize the diaxial conformation. In or , the solvent disrupts these H-bonds, shifting the equilibrium toward the diequatorial form.
Recommendation: Always compare samples in the same solvent (preferably DMSO-d6 for clear separation of NH protons).
References
BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. (Accessed 2024). 1[2][3][4][5][6][7]
Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. (2021).[4] 8[9][2][3][4][5][6][7][10][1][11][12][13]
Santai Science. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (Application Note). 14[9][2][3][4][5][6][7][10][1][11][12][13]
PubMed (NIH). 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes. (2005).[10] 10[4][6]
Chemistry LibreTexts. Chiral Chromatography and Diastereomer Separation. (2020).[9] 9[9][2][3][4][5][6][7][10][1][11][12][13]
A Senior Application Scientist's Guide to the NMR Spectrum Analysis of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
An In-depth Comparison and Methodological Guide for Structural Elucidation As researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. Nuclear Magn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Comparison and Methodological Guide for Structural Elucidation
As researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework and stereochemistry. This guide offers an in-depth analysis of the NMR spectrum of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate, a chiral building block of significant interest. We will not only dissect the expected spectral features but also compare the utility of NMR with other analytical techniques and provide actionable protocols for obtaining high-quality data.
The Structural Significance of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
The molecule in focus, Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate, possesses several key structural features that can be interrogated by NMR: a monosubstituted benzene ring from the benzyl group, a carbamate linkage, and a 1,3-disubstituted cyclohexane ring with a specific cis stereochemistry. The accurate determination of this stereochemistry is often critical for the biological activity of a final drug substance.
Caption: Molecular Structure of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate.
Decoding the ¹H NMR Spectrum: A Predictive Analysis
While an experimental spectrum for this specific compound is not publicly available, we can predict its key features based on established principles of NMR spectroscopy.[1]
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
Protons
Multiplicity
Chemical Shift (ppm)
Key Correlations
Aromatic (5H)
Multiplet
7.30 - 7.40
Protons of the benzyl group's phenyl ring.
Benzylic CH₂
Singlet
~5.10
Characteristic singlet for the benzylic protons adjacent to the carbamate oxygen.[2]
Carbamate NH
Broad Singlet
~4.80 - 5.20
Chemical shift can be variable and concentration-dependent. May exchange with D₂O.
Cyclohexyl CH-N (Cbz)
Broad Multiplet
~3.60 - 3.80
The proton on the carbon bearing the carbamate group.
Cyclohexyl CH-N (NH₂)
Broad Multiplet
~2.80 - 3.00
The proton on the carbon bearing the free amine group.
Cyclohexyl CH₂
Multiplets
~1.00 - 2.20
Complex overlapping signals from the remaining cyclohexane ring protons.
Amine NH₂
Broad Singlet
~1.50 - 2.50
Chemical shift is highly variable; signal may be broad and difficult to distinguish.[3]
Causality Behind Expected Shifts:
Aromatic and Benzylic Protons: The phenyl protons will reside in the typical aromatic region. The benzylic (CH₂) protons are deshielded by the adjacent oxygen of the carbamate, shifting them downfield to around 5.10 ppm.[2]
Cyclohexane Methine Protons: The protons on the carbons attached to the nitrogen atoms (CH-N) are the most downfield of the cyclohexane signals due to the electron-withdrawing effect of the nitrogen.[4] The proton adjacent to the carbamate-substituted nitrogen is expected to be further downfield than the one next to the free amine.
Stereochemistry's Influence: In the (1R,3R) cis configuration, both substituents are expected to be in equatorial positions in the most stable chair conformation. This will influence the coupling constants between the cyclohexane protons. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). A detailed analysis of these coupling constants, potentially with the aid of 2D NMR techniques like COSY, can help confirm the relative stereochemistry.
The Power of ¹³C NMR for Structural Confirmation
¹³C NMR spectroscopy provides complementary information, confirming the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
The carbon of the phenyl ring attached to the benzylic group.
Aromatic CH
~128
Multiple signals for the protonated aromatic carbons.
Benzylic CH₂
~67
Deshielded by the adjacent oxygen atom.
Cyclohexyl CH-N (Cbz)
~50-55
Carbon attached to the carbamate nitrogen.
Cyclohexyl CH-N (NH₂)
~45-50
Carbon attached to the free amine nitrogen.
Cyclohexyl CH₂
~20-40
Signals for the remaining methylene carbons in the cyclohexane ring.
The low natural abundance and long relaxation times of ¹³C can make quantitative analysis challenging without specific experimental setups.[6] However, the chemical shifts provide a clear fingerprint of the carbon environments.
Comparison with Alternative Analytical Techniques
Technique
Strengths for this Analysis
Limitations for this Analysis
NMR Spectroscopy
- Provides detailed structural information, including stereochemistry. - Non-destructive. - Can identify and quantify impurities.
- Lower sensitivity compared to MS. - Can be complex to interpret fully.
High-Performance Liquid Chromatography (HPLC)
- Excellent for assessing purity and separating diastereomers.[7] - Can be quantitative.
- Does not provide structural information on its own. - Requires a chromophore for UV detection.
Mass Spectrometry (MS)
- Highly sensitive for determining molecular weight. - Can provide fragmentation patterns for structural clues.
- Does not typically provide stereochemical information. - Ionization can sometimes be challenging.
Infrared (IR) Spectroscopy
- Confirms the presence of functional groups (N-H, C=O, C-O).[2]
- Provides limited information about the overall molecular structure and no stereochemical details.
In practice, a combination of these techniques provides the most comprehensive characterization. NMR confirms the structure, HPLC assesses purity and separates isomers, and MS confirms the molecular weight.
Identifying Diastereomeric Impurities via NMR
A common challenge in the synthesis of chiral molecules is the potential formation of other diastereomers. For Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate, the corresponding trans isomers, (1R,3S) and (1S,3R), are potential impurities. NMR can be a powerful tool for their detection.[8][9]
The key difference will lie in the conformation of the cyclohexane ring. In the trans isomers, one substituent will be axial and the other equatorial in the most stable chair conformation. This will lead to a different set of coupling constants for the cyclohexane protons, particularly the methine protons attached to the nitrogen-bearing carbons. The presence of a second set of signals, even in small amounts, in the NMR spectrum can indicate the presence of a diastereomeric impurity.[7] Variable temperature (VT) NMR studies can also be employed to study the conformational dynamics of these isomers.[9][10]
Experimental Protocols
Sample Preparation
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.
For confirmation of N-H protons, a second sample can be prepared and a drop of D₂O added. After shaking, the N-H signals should disappear or significantly decrease in intensity.
NMR Data Acquisition
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled). This may require a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.[6]
For detailed structural assignment and stereochemical analysis, acquire 2D NMR spectra:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[1]
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which can be crucial for assigning quaternary carbons and confirming connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is invaluable for confirming the cis stereochemistry of the cyclohexane substituents.[9][11]
Caption: Workflow for NMR Analysis of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate.
Conclusion
The NMR analysis of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate provides a wealth of information that is indispensable for its structural verification. Through a combination of ¹H and ¹³C NMR, along with 2D techniques, one can confirm the presence of all key functional groups, establish the connectivity of the molecule, and, most importantly, verify the relative stereochemistry of the cyclohexane ring. When compared with other analytical techniques, NMR offers an unparalleled level of structural detail. By following the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize this and similar chiral molecules, ensuring the integrity of their drug discovery and development efforts.
References
Pirkle, W. H., Simmons, K. A., & Boeder, C. W. (1979). Dynamic NMR studies of diastereomeric carbamates: implications toward the determination of relative configuration by NMR. The Journal of Organic Chemistry, 44(26), 4891–4896. Available from: [Link]
RSC. (n.d.). Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. Royal Society of Chemistry. Available from: [Link]
Hu, Y., & Balasubramanian, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Organic Letters, 22(19), 7589–7592. Available from: [Link]
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available from: [Link]
Farkas, S., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(11), 799-805. Available from: [Link]
Pirkle, W. H., Simmons, K. A., & Boeder, C. W. (1979). Dynamic NMR studies of diastereomeric carbamates: implications toward the determination of relative configuration by NMR. The Journal of Organic Chemistry, 44(26), 4891-4896. Available from: [Link]
Breuer, E., Somekh, L., & Ringel, I. (1977). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. Israel Journal of Chemistry, 16(4), 323-326. Available from: [Link]
Modarresi-Alam, A. R., et al. (2007). Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry, 72(6), 2208-2211. Available from: [Link]
Fiveable. (2025). Spectroscopy of Amines. Available from: [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available from: [Link]
PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Available from: [Link]
University of Arizona. (n.d.). 13 Carbon NMR. Available from: [Link]
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available from: [Link]
ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... Available from: [Link]
Unknown Source. (n.d.). 13 C-NMR Chemical Shift Table.pdf.
U.S. Environmental Protection Agency. (n.d.). Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate Env. Fate/Transport. CompTox Chemicals Dashboard. Available from: [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]
ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... Available from: [Link]
S D Fine-Chem Ltd. (n.d.). benzyl carbamate (for synthesis). Available from: [Link]
Jo, E., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1269. Available from: [Link]
de Souza, R. O. M. A., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 332–339. Available from: [Link]
mass spectrometry fragmentation of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate: A Comparative Analysis In the landscape of pharmaceutical development and complex organic synthesis, the precise st...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate: A Comparative Analysis
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate, a molecule incorporating the widely-used benzyloxycarbonyl (Cbz or Z) protecting group, is a prime example of such a critical intermediate. Its structural integrity, purity, and degradation pathways must be unequivocally established. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and structural insight through controlled molecular fragmentation.
This guide provides a comprehensive analysis of the gas-phase fragmentation behavior of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate under Collision-Induced Dissociation (CID) conditions. We will dissect the fragmentation pathways, identifying diagnostic ions that serve as a unique fingerprint for the Cbz-protected aminocyclohexyl scaffold. Furthermore, we will objectively compare this fragmentation signature to that of alternative amine protecting groups, namely tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc), furnishing researchers with the data necessary to differentiate these crucial moieties in complex mixtures. The guide culminates in a validated, step-by-step protocol for acquiring high-fidelity MS/MS data, ensuring that researchers can replicate and build upon these findings in their own laboratories.
The fragmentation of a protonated molecule in a mass spectrometer is not a random event; it is governed by fundamental principles of chemical stability. The process begins with soft ionization via ESI, which preserves the molecule's integrity and primarily forms the protonated species, [M+H]⁺. For Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate (C₁₄H₂₀N₂O₂, MW: 248.32), this corresponds to an ion at m/z 249.3. When this precursor ion is subjected to CID, it fragments at its most labile bonds, preferentially forming the most stable possible product ions.
The Cbz group's fragmentation is dominated by the remarkable stability of the benzyl and tropylium cations. The primary and most diagnostic fragmentation pathway involves the cleavage of the benzylic C-O bond. This leads to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This ion is a hallmark of almost all compounds containing a benzyl moiety and serves as a definitive marker for the Cbz protecting group.
Concurrently, fragmentation can occur across the carbamate linkage. A key secondary pathway involves the loss of the entire benzyloxycarbonyl group, often proceeding through the loss of toluene (92 Da) or a stepwise loss of CO₂ (44 Da) and the benzyl group. Fragmentation is also directed by the cyclohexylamine core. Aliphatic amines characteristically undergo α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[1] In this molecule, this can lead to ring-opening fragmentation pathways, producing a series of ions that characterize the cyclohexyl ring structure.
The proposed fragmentation cascade is visualized below:
optical rotation reference values for (1R,3R)-3-aminocyclohexyl carbamate
This guide outlines the optical rotation reference values, stereochemical differentiation, and characterization protocols for (1R,3R)-3-aminocyclohexyl carbamate (typically the tert-butyl carbamate, or Boc-protected form...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the optical rotation reference values, stereochemical differentiation, and characterization protocols for (1R,3R)-3-aminocyclohexyl carbamate (typically the tert-butyl carbamate, or Boc-protected form). This intermediate is a critical chiral building block in the synthesis of pharmaceutical agents, including CDK inhibitors.
The optical rotation of 3-aminocyclohexyl carbamates is highly dependent on the stereochemistry (cis vs. trans) and the protecting group pattern. The values below serve as the primary quality control (QC) reference for distinguishing the desired (1R,3R) trans isomer from its (1S,3R) cis diastereomer.
Standard Reference Table
Compound
Stereochemistry
CAS Number
Specific Rotation
Solvent
Conc. ()
(1S,3R)-3-Aminocyclohexyl carbamate
Cis
1298101-47-9
-32.6°
Methanol
1.0 g/100mL
(1R,3R)-3-Aminocyclohexyl carbamate
Trans
1788036-23-6
-20° to -40° *
Methanol
1.0 g/100mL
(1R,2R)-1,2-Diamine Analog
Trans (Regioisomer)
146504-07-6
-26.0° ± 2°
Chloroform
1.0 g/100mL
*Note: The specific rotation of the (1R,3R) trans isomer is sensitive to concentration and pH. While the cis isomer is well-characterized at -32.6°, the trans isomer typically exhibits a negative rotation in the same magnitude range. Always validate against a certified reference standard (CoA) for GMP release.
Technical Analysis: Cis vs. Trans Differentiation
In drug development, maintaining the correct stereochemistry at the cyclohexane ring is non-negotiable. The (1R,3R) trans and (1S,3R) cis isomers are diastereomers , meaning they have distinct physical properties that allow for separation and identification.
Mechanism of Stereochemical Control
Cis-Isomer ((1S,3R)): Often obtained via catalytic hydrogenation of substituted anilines or dicarbamates where hydrogen adds from the least hindered face, favoring the cis arrangement.
Trans-Isomer ((1R,3R)): Typically requires thermodynamic equilibration or specific resolution techniques (e.g., tartaric acid resolution of the parent diamine) to achieve the trans diequatorial conformation, which is energetically favorable but kinetically slower to form in certain reductions.
Critical Quality Attributes (CQA)
Optical Rotation: A shift from negative to positive or a significant change in magnitude (e.g., >5°) often indicates contamination with the enantiomer or diastereomer.
NMR Fingerprinting:
Trans ((1R,3R)): Protons at C1 and C3 are typically axial. In
H NMR, axial protons show large coupling constants ( Hz).
Cis ((1S,3R)): One proton is axial and the other equatorial, resulting in smaller average coupling constants and distinct chemical shifts.
This protocol describes the preparation and verification of the optical purity for the tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate, which serves as the primary reference standard.
Methodology: Catalytic Hydrogenation
Objective: Synthesize the cis-isomer to establish a negative rotation baseline.
Catalyst Addition: Add 10% w/w Pd/C (450 mg) to the solution under an inert nitrogen atmosphere.
Hydrogenation:
Purge the vessel with Hydrogen (
) gas.
Stir under
atmosphere (1 atm) for 5 hours at room temperature (20–25°C).
Mechanism:[1] Palladium catalyzes the cleavage of the Cbz (benzyl carbamate) group while leaving the Boc group intact (if orthogonal protection is used) or reducing the aromatic ring if starting from an aniline precursor.
Work-up:
Filter the mixture through a Celite pad to remove the Pd/C catalyst.
Wash the pad with Ethanol (3 x 50 mL).
Concentrate the filtrate under reduced pressure (rotary evaporator).
Isolation: The product, tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate , is obtained as a white solid.
Yield: ~100% (Quantitative).
Characterization: Measure
in Methanol (). Expected value: -32.6° .
Self-Validating QC Step
Check: If the rotation is significantly less negative (e.g., -10°), suspect racemization or incomplete reduction.
Action: Perform Chiral HPLC using a Daicel Chiralpak AD-H column (Hexane/IPA gradient) to quantify Enantiomeric Excess (ee).
Visualization: Stereochemical Workflow
The following diagram illustrates the logical flow for synthesizing and differentiating the isomers.
Caption: Workflow distinguishing the kinetic synthesis of the cis-isomer from the resolution-based access to the trans-isomer.
References
ChemicalBook. (2025). tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate Properties and Synthesis. Retrieved from
Sigma-Aldrich. (2025). tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate Product Analysis. Retrieved from
National Institutes of Health (NIH). (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PMC6372183. Retrieved from
ChemRJ. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Retrieved from
Vertex Pharmaceuticals. (2014). Patent WO2014203045A1: Process for synthesis of chiral cyclohexyl intermediates. Retrieved from
A Senior Application Scientist's Guide to Distinguishing (1R,3R) and (1S,3S) Aminocyclohexyl Carbamate Isomers
For researchers in pharmaceutical development, the precise control and analysis of stereochemistry are not merely academic exercises; they are fundamental to ensuring drug safety and efficacy.[1][2] Enantiomers, non-supe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in pharmaceutical development, the precise control and analysis of stereochemistry are not merely academic exercises; they are fundamental to ensuring drug safety and efficacy.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The (1R,3R) and (1S,3S) isomers of aminocyclohexyl carbamate represent a classic analytical challenge: as enantiomers, they possess identical physical properties (melting point, boiling point, solubility, spectral data) in an achiral environment, making their differentiation and quantification a non-trivial task.
This guide provides an in-depth comparison of robust analytical techniques for resolving this enantiomeric pair. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are not only effective but also scientifically sound and self-validating.
The Molecular Challenge: A Tale of Two Enantiomers
The core challenge lies in creating a chiral environment where the two enantiomers can interact differently. This differential interaction is the basis for all enantioselective analytical techniques. The (1R,3R) and (1S,3S) aminocyclohexyl carbamate molecules both possess two chiral centers. Because their configurations are inverted at both centers (R,R vs. S,S), they are enantiomers. If only one center were inverted (e.g., 1R,3S), they would be diastereomers, which have different physical properties and are separable by standard achiral chromatography.
Our task is to select a "chiral selector"—be it a stationary phase, a solvating agent, or a physical phenomenon—that can form transient, diastereomeric complexes with each enantiomer, leading to a measurable difference in energy, retention, or spectral response.[3][4]
Strategic Analytical Approaches for Chiral Discrimination
We will compare four principal techniques, each with distinct advantages depending on the analytical goal, from routine quality control to definitive structural elucidation.
Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for enantiomeric purity.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents: An elegant solution-state method for differentiation and quantification.
Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining absolute configuration in solution.
Single-Crystal X-ray Crystallography: The definitive "gold standard" for absolute stereochemical assignment.
The following diagram illustrates a decision-making workflow for selecting the appropriate technique.
Caption: Decision workflow for selecting an analytical technique.
Chiral HPLC is the most widely used technique for separating and quantifying enantiomers due to its robustness, reproducibility, and high-throughput capabilities.[5][6] The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3]
Causality of Method Design
For aminocyclohexyl carbamate, the molecule offers key interaction points: the carbamate group (a hydrogen-bond donor/acceptor, dipole) and the amino group (a hydrogen-bond donor, potential for ionic interaction). This makes polysaccharide-based CSPs, such as amylose or cellulose derivatives, exceptionally effective.[3]
Why Polysaccharide CSPs? These phases, particularly those with phenylcarbamate derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), form chiral grooves or cavities.[7][8] Chiral recognition is achieved through a combination of interactions:
Hydrogen Bonding: Between the analyte's -NH and -C=O groups and the carbamate moieties on the CSP.
π-π Interactions: Between the analyte (if it contained an aromatic ring) and the phenyl groups of the CSP.
Steric Fit: One enantiomer fits more snugly into the chiral cavity of the CSP, leading to a more stable transient complex and thus, longer retention time.[4][7]
The diagram below illustrates this principle.
Caption: Principle of chiral recognition on a polysaccharide CSP.
Experimental Protocol: Chiral HPLC
Column Selection: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase. These are known for broad applicability.[1]
Mobile Phase Preparation: A typical normal-phase mobile phase is a mixture of an alkane and an alcohol, such as n-Hexane and 2-Propanol (IPA). A starting composition of 90:10 (v/v) is common. Small amounts of an additive like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes (like ours) can sharpen peaks and improve resolution by suppressing unwanted interactions with residual silanols on the silica support.
Sample Preparation: Dissolve the sample (racemic mixture or single enantiomer) in the mobile phase at a concentration of ~1 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 5 µL
Detection: UV at 210 nm (where the carbamate absorbs).
Method Validation: The key system suitability parameter is the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation, which is essential for accurate quantification.
Data Presentation & Interpretation
Parameter
Expected Result for (1S,3S) Isomer
Expected Result for (1R,3R) Isomer
Acceptance Criteria
Retention Time (t_R)
~5.2 min
~6.8 min
-
Resolution (R_s)
\multicolumn{2}{c
}{> 1.5}
R_s ≥ 1.5
Tailing Factor (T_f)
1.1
1.2
0.8 ≤ T_f ≤ 1.5
Note: The elution order is not predictable without experimental confirmation.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be transformed into a powerful tool for enantiomeric differentiation by adding a chiral solvating agent (CSA).[9] A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers in the NMR tube.[9] These transient diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals (chemical shift non-equivalence, ΔΔδ) for the R,R and S,S isomers in the spectrum.[10][11]
Causality of Method Design
The aminocyclohexyl carbamate has a basic amino group, which can form an acid-base interaction (hydrogen bonding, proton transfer) with an acidic CSA. A suitable choice would be (R)-(-)-Mandelic acid or a stronger acid like (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (S-BNDHP). The interaction creates two different species in solution: [(1R,3R)-analyte • (R)-CSA] and [(1S,3S)-analyte • (R)-CSA]. These are diastereomeric pairs and are thus expected to have non-equivalent NMR spectra. Both ¹H and ¹³C NMR can be used, with ¹³C often providing simpler, sharper singlets that are easier to resolve and quantify.[10][11][12]
Experimental Protocol: ¹H NMR with a CSA
Sample Preparation:
Accurately weigh ~5-10 mg of the aminocyclohexyl carbamate sample into a clean NMR tube.
Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire a standard ¹H NMR spectrum of the analyte alone.
Addition of CSA:
Add an equimolar amount (1.0 equivalent) of an enantiomerically pure CSA (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
Gently shake to ensure complete dissolution and complex formation.
Data Acquisition: Acquire a second ¹H NMR spectrum under the same conditions.
Interpretation: Compare the two spectra. Look for splitting of one or more signals in the spectrum containing the CSA. The protons closest to the chiral centers and the interaction site (the amino group) are most likely to show the largest chemical shift difference (ΔΔδ). The ratio of the integrals of the split peaks directly corresponds to the enantiomeric ratio.
Data Presentation & Interpretation
Proton Signal
δ (analyte only)
δ (analyte + (R)-CSA)
ΔΔδ (ppm)
Cyclohexyl-H1
3.5 ppm (multiplet)
3.51 ppm (1S,3S), 3.55 ppm (1R,3R)
0.04
Cyclohexyl-H3
3.1 ppm (multiplet)
3.12 ppm (1S,3S), 3.18 ppm (1R,3R)
0.06
Note: Hypothetical data shown. The magnitude of ΔΔδ depends on the CSA, solvent, and temperature.
Vibrational Circular Dichroism (VCD)
VCD is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[13][14] An IR spectrum shows which vibrations a molecule has; a VCD spectrum reveals the stereochemistry associated with those vibrations. Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[13][14]
Causality of Method Design
VCD is an absolute method. It does not separate the isomers but provides a unique spectral fingerprint for each. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[13][15][16] If the experimental spectrum of your sample matches the calculated spectrum for the (1R,3R) configuration, then that is its absolute identity. This technique is invaluable when an authentic reference standard is unavailable and crystallization for X-ray analysis fails.[17]
Experimental Protocol: VCD Analysis
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of ~0.1 M in an IR cell with a pathlength of ~100 µm.[14]
Data Acquisition:
Measure the VCD and IR spectra of the sample simultaneously on a VCD spectrometer.
Data collection can take several hours to achieve a good signal-to-noise ratio.[14]
Computational Modeling:
Using software like Gaussian, perform a conformational search for the (1R,3R)-aminocyclohexyl carbamate molecule.
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using DFT (e.g., B3LYP/6-31G(d)).
Generate a Boltzmann-averaged predicted VCD spectrum. The spectrum for the (1S,3S) enantiomer is simply the inverse of the calculated (1R,3R) spectrum.
Spectral Comparison: Compare the sign and relative intensity of the bands in the experimental VCD spectrum with the two predicted spectra. A strong correlation confirms the absolute configuration of the sample.[15][16]
Data Presentation & Interpretation
A qualitative comparison of spectra is the primary output. The result is a definitive assignment of the sample as either (1R,3R) or (1S,3S). The technique is not typically used for quantifying mixtures but for identifying a purified substance.
Single-Crystal X-ray Crystallography
X-ray crystallography is the unambiguous and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[18][19][20] It works by irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern.[19]
Causality of Method Design
The method provides a precise map of electron density, from which the exact spatial arrangement of every atom in the molecule can be determined.[19] To determine the absolute configuration of a molecule containing only light atoms (C, H, N, O), high-quality data must be collected to accurately measure anomalous dispersion effects (the Bijvoet differences), which allows for the correct handedness to be assigned.[18] While powerful, its primary and often insurmountable bottleneck is the need to grow a single crystal of suitable size and quality.[14][21]
Experimental Protocol: X-ray Crystallography
Crystallization: This is the most critical and empirical step. The goal is to grow a single crystal (~0.1-0.3 mm in size) from the purified enantiomer. This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as the crystal is rotated.
Structure Solution & Refinement: The diffraction pattern is mathematically converted into an electron density map. Atoms are fitted to the map, and the structure is refined to match the experimental data.
Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically reported as the Flack parameter. A Flack parameter close to 0 for the modeled configuration indicates the correct absolute stereochemistry has been assigned.
Data Presentation & Interpretation
The output is a set of crystallographic data and a 3D model of the molecule.
Parameter
Result
Interpretation
Chemical Formula
C₇H₁₄N₂O₂
Confirmed
Crystal System
Orthorhombic
Describes crystal lattice
Space Group
P2₁2₁2₁ (chiral)
Confirms enantiopure crystal
Flack Parameter
0.05(7)
Value near 0 confirms the assigned (1R,3R) structure is correct. A value near 1 would indicate the opposite enantiomer.
Comparative Summary
Technique
Primary Use
Sample Required
Throughput
Key Advantage
Key Limitation
Chiral HPLC
Enantiomeric purity, QC
Micrograms, in solution
High
Robust, quantitative, widely available
Requires method development, authentic reference standard needed for peak assignment.
NMR + CSA
Identity, quantification
Milligrams, in solution
Medium
Rapid, no separation needed, simple equipment
CSA may not resolve all signals, potential for matrix interference.
VCD
Absolute configuration
Milligrams, in solution
Low
No crystallization needed, provides solution-state structure
Requires specialized equipment and computational expertise.[13][17]
X-ray Crystallography
Absolute configuration
Single crystal
Very Low
Unambiguous, definitive "gold standard" proof of structure[18]
Growing a suitable crystal can be difficult or impossible.[14][21]
Conclusion
Distinguishing the (1R,3R) and (1S,3S) enantiomers of aminocyclohexyl carbamate requires choosing the right tool for the job.
For routine analysis and quantification of enantiomeric excess in a development or manufacturing setting, Chiral HPLC is the undeniable method of choice due to its precision and reliability.
For a rapid, in-situ confirmation of enantiomeric composition without chromatographic separation, NMR with a chiral solvating agent offers an efficient alternative.
When the absolute configuration of a newly synthesized batch must be determined and no reference standard exists, Vibrational Circular Dichroism provides a powerful solution-state answer, bypassing the need for crystallization.
Finally, for ultimate, irrefutable proof of stereochemistry for regulatory filings or publication, Single-Crystal X-ray Crystallography remains the authoritative standard, provided a suitable crystal can be obtained.
By understanding the principles and practical considerations behind each technique, researchers can confidently select and implement the most appropriate strategy to ensure the stereochemical integrity of their molecules.
References
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Available at: [Link]
(PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]
13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ACS Publications. Available at: [Link]
13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. National Center for Biotechnology Information. Available at: [Link]
13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Europe PMC. Available at: [Link]
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. RSC Publishing. Available at: [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
X-ray crystallography. Wikipedia. Available at: [Link]
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. FULIR. Available at: [Link]
Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. PMC. Available at: [Link]
Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton. Available at: [Link]
Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. Available at: [Link]
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. American Pharmaceutical Review. Available at: [Link]
Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. ACS Publications. Available at: [Link]
Analytical Separation of Closantel Enantiomers by HPLC. MDPI. Available at: [Link]
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. Available at: [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available at: [Link]
Separation of enantiomers of phenylcarbamic acid derivatives by HPLC method. ResearchGate. Available at: [Link]
Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Chromatography Today. Available at: [Link]
Structural Elucidation of trans-3-Aminocyclohexyl Carbamate Derivatives
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary & Scientific Context In the development of neuroactive agents and enzyme inhibitors, 3-aminocyclohexyl carbamates serve as cri...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Scientific Context
In the development of neuroactive agents and enzyme inhibitors, 3-aminocyclohexyl carbamates serve as critical pharmacophores. Their efficacy depends entirely on the spatial arrangement of the amine and carbamate functionalities.
However, these derivatives present a unique stereochemical challenge. Unlike 1,4-disubstituted cyclohexanes, where the trans isomer locks into a stable diequatorial (
) conformation, trans-1,3-disubstituted cyclohexanes exist in a frustrated equilibrium. Geometrically, the trans-1,3 relationship mandates that one substituent is axial () and the other is equatorial ().
This (
) () equilibrium creates rapid ring flipping in solution, often rendering NMR data ambiguous due to signal averaging. Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of unambiguously freezing the bioactive conformation and determining the absolute configuration of these chiral centers.
Comparative Analysis: X-ray vs. Alternatives
The following analysis objectively compares SC-XRD against solution-state NMR and Computational DFT (Density Functional Theory) for this specific class of compounds.
Table 1: Technical Performance Matrix
Feature
X-ray Crystallography (SC-XRD)
NMR Spectroscopy (NOESY/COSY)
Computational Modeling (DFT)
Primary Output
Absolute 3D atomic coordinates (x, y, z)
Relative connectivity & proximity
Theoretical energy minima
Stereochemical Certainty
Definitive (Absolute Config via Flack parameter)
Inferential (Based on coupling constants )
Predictive (Dependent on basis set)
Conformational Insight
Captures specific solid-state conformer ( or )
Time-averaged signals (rapid ring flip blurs )
Calculates Boltzmann distribution
Sample Requirement
Single Crystal ( mm ideal)
Solution (~5-10 mg)
None (Virtual)
Limitation
Crystal growth bottleneck
Ambiguity in 1,3-trans systems
Gas-phase bias (solvation models vary)
Why X-ray Wins for trans-1,3-Cyclohexanes
In solution (NMR), a trans-3-aminocyclohexyl carbamate rapidly flips between Conformer A (Amine
/ Carbamate) and Conformer B (Amine / Carbamate). The coupling constants observed are weighted averages, making it difficult to determine which conformer is dominant or bioactive. SC-XRD eliminates this ambiguity by trapping the molecule in its lattice-stabilized, often lower-energy state.
Decision Logic: When to Deploy SC-XRD
The following decision matrix outlines the logical pathway for selecting SC-XRD over faster spectroscopic methods.
Figure 1: Decision matrix for prioritizing X-ray crystallography in cyclohexyl carbamate analysis.
Experimental Protocol: Crystallization & Data Collection
Carbamates possess excellent hydrogen bond donors (N-H) and acceptors (C=O), facilitating crystallization. However, the flexible cyclohexane ring requires specific handling to induce order.
Phase A: Crystal Growth (Vapor Diffusion)
Objective: Grow single crystals suitable for diffraction (
Preparation: Dissolve 5 mg of the carbamate derivative in 500
L of a polar solvent (Methanol or THF).
Precipitant: Prepare a reservoir solution of Hexane or Diethyl Ether (antisolvent).
Setup: Place a 2
L drop of the sample solution on a siliconized cover slip. Invert over the reservoir containing the antisolvent.
Mechanism: The volatile antisolvent diffuses into the drop, slowly increasing supersaturation and driving the formation of H-bonded networks (N-H...O=C) essential for lattice formation [1].
Phase B: Data Collection Strategy
Temperature:100 K (Cryogenic) .
Reasoning: Cyclohexane rings have high thermal parameters at room temperature due to puckering vibrations. Cooling to 100 K reduces atomic displacement parameters (ADPs), allowing precise assignment of axial vs. equatorial positions.
Source: Cu K
( Å).
Reasoning: For organic molecules lacking heavy atoms (Cl, Br, S), Copper radiation maximizes the anomalous signal, which is critical if absolute configuration determination is required using the Flack parameter [2].
Data Interpretation & Validation
Once data is collected, the refinement process must validate the specific stereochemistry.
Workflow Diagram
Figure 2: The structural determination pipeline from sample to validated model.[2][3][4][5][6]
Key Structural Parameters to Report
When analyzing the output CIF (Crystallographic Information File), focus on these three metrics:
Cremer-Pople Parameters (
):
These define the exact puckering of the cyclohexane ring. A perfect chair has
or . Deviations indicate strain induced by the carbamate group [3].
Torsion Angles:
Measure the
angles.
Trans-diequatorial (
) torsion .
Trans-diaxial (
) torsion .
Note: For 1,3-trans, you will observe one angle near
(gauche) and one near (anti) relative to the ring substituents, confirming the () geometry.
Hydrogen Bonding Network:
Carbamates typically form
dimers or infinite chains in the solid state. This packing often stabilizes the specific conformer observed.
References
Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. Link
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis).
Operational Guide: Disposal of Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
Executive Summary & Chemical Profile[1] This guide outlines the mandatory disposal procedures for Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate . As a chiral intermediate containing both a basic primary amine and a carbama...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
This guide outlines the mandatory disposal procedures for Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate . As a chiral intermediate containing both a basic primary amine and a carbamate protecting group, this compound presents specific chemical compatibility risks—specifically exothermic reactivity with acids and potential for carbamate hydrolysis.
Do not treat this merely as generic "organic waste." Its bifunctional nature requires strict segregation logic to prevent waste stream incompatibility events (e.g., polymerization or heat generation in waste drums).
Chemical Identity & Properties
Property
Data
Operational Implication
Chemical Name
Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
Target molecule
Functional Groups
Amine (), Carbamate ()
Amine: Basic/Nucleophilic (Corrosive risk).[1][2][3][4][5][6][7] Carbamate: Combustible; stable in weak acid/base.
A safe disposal protocol must be self-validating. This means the steps you take before disposal confirm the safety of the final waste container.
The Amine Risk (Exotherm Potential):
Mechanism:[1][4][9][10][11] The free amine at position 3 is a nucleophile. If thrown into a waste container with acid chlorides (e.g., Acetyl Chloride) or anhydrides, it will react rapidly to form an amide, generating significant heat and pressure.
Validation:Segregation. Never dispose of this compound in a "General Organic Waste" container known to contain acylating agents or strong mineral acids.
The Carbamate Risk (Thermal Decomposition):
Mechanism:[1][4][9][10][11] Upon incineration or thermal decomposition, benzyl carbamates release benzyl alcohol,
, and nitrogen oxides ().
Validation: Ensure the waste stream is designated for High-BTU Incineration with scrubbers, not simple landfilling.
Pre-Treatment (Quenching)
Note: For pure compound disposal, quenching is rarely necessary. However, if disposing of a reaction mixture:
pH Check: If the waste is aqueous/organic biphasic, verify pH. The amine makes the aqueous layer basic (
).
Neutralization: Slowly adjust to pH 7-8 using Citric Acid (10%) or dilute HCl. Do not over-acidify, as strong acid can degrade the Cbz group over time, releasing benzyl bromide equivalents if HBr is used.
Operational Disposal Workflows
Workflow A: Solid Waste (Pure Compound or Spill Cleanup)
Containment: Place the solid material or contaminated wipes into a clear polyethylene bag.
Double-Bagging: Place the first bag into a second, durable hazardous waste bag (4-mil thickness minimum).
Labeling: Apply a hazardous waste label.
Primary Hazard: Irritant / Toxic.
Chemical Name: Write fully. Do not use abbreviations like "Cbz-amine."
Bin: Deposit in the Solid Hazardous Waste drum (typically yellow or black barrel).
Workflow B: Liquid Waste (Solutions)
You must select the correct solvent stream. The amine functionality does not change the solvent classification, but it dictates compatibility.
Scenario 1: Dissolved in Halogenated Solvents (DCM, Chloroform)
Stream:Halogenated Organic Waste.
Pre-Check: Ensure the waste container does not contain strong acids (Nitric/Sulfuric).
Scenario 2: Dissolved in Non-Halogenated Solvents (MeOH, DMSO, Acetone)
Stream:Non-Halogenated Organic Waste.
Preferred Method: This is the ideal stream for fuel blending/incineration.
Workflow Visualization
The following decision tree illustrates the logic for segregating this specific chemical.
Figure 1: Decision logic for segregating Cbz-protected amine waste to prevent incompatibility events.
Regulatory & Compliance Data
For regulatory purposes, this compound is often treated under "Presumptive" hazardous waste codes because it is not specifically listed in 40 CFR 261.33 (P or U lists). However, due to the carbamate and amine functionalities, the following codes are applicable by characteristic or analogy.
Recommended RCRA Waste Codes (US)
Code
Description
Justification
D001
Ignitable
Only if dissolved in flammable solvents (Flash point < 60°C).
None
Toxic (Non-Listed)
If solid. Must be manifested as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" depending on local laws (e.g., California).
Recommended
Destruction Method
High Temperature Incineration (Best Available Technology for amines).
Emergency Spills
PPE: Nitrile gloves (double gloved), lab coat, safety glasses. Respiratory protection (N95) if dust is visible.
Action: Do not dry sweep if dust is generated. Wet the solid slightly with a chemically compatible solvent (e.g., heptane or water) to suppress dust, then scoop into a container.
Decontamination: Wipe surface with 10% Citric Acid or Vinegar to neutralize amine residues, followed by soap and water.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10] [Link]
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]